molecular formula C6H14ClNO2 B555495 H-DL-Val-OMe.HCl CAS No. 7146-15-8

H-DL-Val-OMe.HCl

Cat. No.: B555495
CAS No.: 7146-15-8
M. Wt: 167.63 g/mol
InChI Key: KUGLDBMQKZTXPW-UHFFFAOYSA-N
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Description

H-DL-Val-OMe.HCl is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl D-valinate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGLDBMQKZTXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-05-6, 7146-15-8, 6306-52-1
Record name Valine, methyl ester, hydrochloride (1:1)
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Record name Methyl DL-valinate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-DL-Val-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Val-OMe.HCl, the hydrochloride salt of DL-valine methyl ester, is a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its bifunctional nature, possessing a free amine group and a protected carboxylic acid in the form of a methyl ester, makes it a versatile reagent for the introduction of the valine moiety into larger molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, and reactivity, supported by experimental methodologies and workflow diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO₂[1]
Molecular Weight 167.63 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 171-173 °C (decomposes)[2]
Solubility Soluble in water, DMSO, and methanol.[3][4][5] Slightly soluble in ethanol. Almost insoluble in ether and acetone.[6]
Stability Stable under recommended storage conditions (cool, dry place).[7]
Storage Store at 0 - 8 °C.[1]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for the structural elucidation of this compound.

¹H NMR (DMSO-d₆):

  • ~8.6 ppm (broad s, 3H): -NH₃⁺

  • ~3.9 ppm (d, 1H): α-CH

  • ~3.7 ppm (s, 3H): -OCH₃

  • ~2.2 ppm (m, 1H): β-CH

  • ~0.9-1.0 ppm (dd, 6H): γ-CH₃

¹³C NMR (DMSO-d₆):

  • ~170 ppm: C=O (ester)

  • ~57 ppm: α-C

  • ~52 ppm: -OCH₃

  • ~30 ppm: β-C

  • ~18-19 ppm: γ-C

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[8]

Wavenumber (cm⁻¹)Functional Group
~3000-2800N-H stretch (amine salt), C-H stretch
~1740C=O stretch (ester)
~1580N-H bend (amine salt)
~1250C-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₆H₁₃NO₂) would be at m/z 131.10.

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of this compound.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-20 °C per minute for a preliminary approximate melting range.

  • A second, more precise measurement is performed with a slower heating rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the initial observed melting point.[9]

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Due to decomposition, the sample may darken as it melts.

Peptide Coupling using this compound

Objective: To couple this compound with an N-protected amino acid.

Methodology:

  • The N-protected amino acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • This compound (1.1 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) (2-3 equivalents) are added to the solution to neutralize the hydrochloride and free the amine.

  • A coupling reagent, such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), is added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves filtration to remove urea (if DCC is used), followed by aqueous washes and extraction with an organic solvent.

  • The crude product is then purified, usually by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

This compound is a fundamental component in the synthesis of various peptides and peptidomimetics, which can interact with numerous biological pathways. A primary application is in the synthesis of the antiviral drug Valacyclovir.

experimental_workflow cluster_synthesis Synthesis of a Dipeptide start N-Protected Amino Acid reaction Peptide Coupling Reaction start->reaction val This compound val->reaction base Base (e.g., DIEA) base->reaction coupling Coupling Reagent (e.g., DCC/HOBt) coupling->reaction workup Work-up and Purification reaction->workup product Protected Dipeptide Ester workup->product

A generalized workflow for the synthesis of a dipeptide using this compound.

This compound serves as the starting material for the valine ester portion of Valacyclovir. The synthesis involves the coupling of a protected valine derivative with Acyclovir.

valacyclovir_synthesis cluster_valacyclovir Role in Valacyclovir Synthesis val_ester This compound protection N-Protection (e.g., Boc or Cbz group) val_ester->protection protected_val N-Protected-DL-Valine protection->protected_val coupling Coupling Reaction protected_val->coupling acyclovir Acyclovir acyclovir->coupling protected_valacyclovir Protected Valacyclovir coupling->protected_valacyclovir deprotection Deprotection protected_valacyclovir->deprotection valacyclovir Valacyclovir deprotection->valacyclovir

Simplified pathway illustrating the role of a valine derivative in Valacyclovir synthesis.

Logical Relationships of Chemical Properties

The chemical properties of this compound are interconnected and dictate its applications in chemical synthesis.

properties_relationship cluster_properties Interrelation of Chemical Properties and Applications structure Chemical Structure (Amine, Ester, HCl Salt) reactivity Reactivity (Nucleophilic Amine, Electrophilic Carbonyl) structure->reactivity solubility Solubility (Polar Solvents) structure->solubility application Application (Peptide Synthesis, Drug Development) reactivity->application solubility->application

References

H-DL-Val-OMe.HCl structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-valine methyl ester hydrochloride (H-DL-Val-OMe.HCl), a key building block in synthetic organic chemistry and pharmaceutical development. This document details its chemical structure, molecular properties, experimental protocols for its synthesis, and its applications in research and industry.

Core Compound Information

DL-valine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of DL-valine, a racemic mixture of the D- and L-enantiomers of the essential amino acid valine. The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance its stability and solubility in certain organic solvents, making it a versatile reagent for various chemical transformations.[1]

Structure and Molecular Properties

The chemical structure of this compound features a chiral center at the alpha-carbon, with a methyl ester group protecting the carboxylic acid and an ammonium group formed by the protonation of the primary amine by hydrochloric acid.

Chemical Structure:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name methyl 2-amino-3-methylbutanoate hydrochloride[2]
Synonyms DL-Val-OMe.HCl, DL-a-aminoisovaleric acid methyl ester hydrochloride[3]
CAS Number 5619-05-6[2][3][4][5]
Molecular Formula C6H14ClNO2[2][3]
Molecular Weight 167.63 g/mol [5][6]
Appearance White to off-white crystalline powder[2][4]
Melting Point 171 °C[3]
Boiling Point 145.7 °C at 760 mmHg[3]
Solubility Soluble in water, DMSO (Slightly), Methanol (Slightly), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[7][8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

Synthesis of this compound from DL-Valine

Two common and effective methods for the esterification of DL-valine are presented.

Method 1: Thionyl Chloride in Methanol

This is a traditional and widely used method for the preparation of amino acid methyl esters.

Materials:

  • DL-Valine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl2)

  • Anhydrous Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add anhydrous methanol.

  • Cool the flask to -10 °C to -8 °C using an ice-salt bath.

  • Slowly add thionyl chloride (1.0-1.5 molar equivalents) dropwise to the stirred methanol, ensuring the temperature does not exceed 0 °C.[9][10]

  • After the addition is complete, stir the solution at this temperature for an additional 0.8 to 1.5 hours.[9][10]

  • Add DL-valine (1.0 molar equivalent) portion-wise to the reaction mixture under cooling.

  • Allow the reaction mixture to warm to room temperature and stir for 2.5 to 3.5 hours.[9][10]

  • Heat the mixture to reflux (60-70 °C) and maintain for 7-9 hours.[9][10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess SOCl2 under reduced pressure using a rotary evaporator.

  • To the resulting residue, add anhydrous diethyl ether to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[9]

Method 2: Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder and more convenient alternative to the thionyl chloride method.[11]

Materials:

  • DL-Valine

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • In a round-bottom flask, suspend DL-valine (1 molar equivalent) in anhydrous methanol.

  • Slowly add trimethylchlorosilane (2 molar equivalents) to the suspension with stirring at room temperature.[11]

  • Continue stirring the resulting solution or suspension at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture on a rotary evaporator to yield the product, this compound.[11]

Characterization and Quality Control

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography (GC): A validated GC method can be used to determine the purity of L-valine methyl ester hydrochloride. A common setup utilizes a flame ionization detector (FID) with a capillary column like DB-624.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for determining the enantiomeric purity and quantifying related impurities. For instance, L-isoleucine methyl ester hydrochloride, a potential impurity, can be determined by pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by HPLC with UV detection.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.

  • Pharmaceutical Synthesis: It is a key building block for the synthesis of the antiviral drug Valacyclovir and the antihypertensive drug Valsartan.[9]

  • Peptide Synthesis: In peptide synthesis, the methyl ester group serves as a protecting group for the carboxylic acid, allowing the free amino group to react with an N-protected amino acid to form a peptide bond.[15]

  • Biochemical Research: It is utilized in studies of protein synthesis, amino acid metabolism, and as a component in cell culture media.[4]

  • Asymmetric Synthesis: The chiral nature of the individual enantiomers (D- and L-forms) makes them valuable as chiral auxiliaries or starting materials in asymmetric synthesis to produce stereospecific compounds.[15]

Visualized Workflows and Relationships

The following diagrams, created using Graphviz, illustrate key processes and relationships involving this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product & QC DL-Valine DL-Valine Reaction Esterification Reaction DL-Valine->Reaction Reagent Esterification Reagent (SOCl2 or TMSCl) Reagent->Reaction Methanol Methanol Methanol->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Crystallization Crystallization (e.g., with Diethyl Ether) Evaporation->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration Product This compound Filtration->Product QC Quality Control (GC, HPLC, NMR) Product->QC

Caption: General workflow for the synthesis and purification of this compound.

Dipeptide_Synthesis Val_OMe This compound (Amine Component) Peptide_Bond Peptide Bond Formation Val_OMe->Peptide_Bond Boc_AA N-Boc-Amino Acid (Carboxyl Component) Boc_AA->Peptide_Bond Coupling Coupling Reagent (e.g., DCC, HOBt) Coupling->Peptide_Bond Dipeptide N-Boc-Dipeptide-OMe Peptide_Bond->Dipeptide

References

Solubility Profile of H-DL-Valine Methyl Ester Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of H-DL-Valine Methyl Ester Hydrochloride (H-DL-Val-OMe.HCl) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive qualitative summary and a detailed experimental protocol for determining solubility. An illustrative table with hypothetical quantitative data is included to guide researchers in their data presentation.

Introduction to the Solubility of H-DL-Valine Methyl Ester Hydrochloride

H-DL-Valine methyl ester hydrochloride is a derivative of the amino acid valine, commonly utilized as a building block in peptide synthesis and as an intermediate in the manufacturing of pharmaceuticals. Its solubility in organic solvents is a critical parameter for its application in various chemical reactions and purification processes. The hydrochloride salt form generally enhances the stability and solubility of the parent amino acid ester in certain organic media.[1]

The principle of "like dissolves like" is fundamental to understanding its solubility profile. As a salt of an amino acid ester, this compound possesses both polar (the ammonium and ester groups) and non-polar (the isobutyl side chain) characteristics. Its solubility is therefore dependent on the polarity of the solvent. Polar aprotic solvents, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), are known to stabilize the ionic form of amino acid hydrochlorides, which can enhance reactivity in nucleophilic substitution reactions.[1]

Qualitative Solubility Data

While precise quantitative data is scarce, qualitative solubility information for the closely related L-isomer (L-Valine methyl ester hydrochloride) provides valuable insights. The solubility of the DL-racemic mixture is expected to follow similar trends.

Organic SolventChemical FormulaQualitative Solubility
MethanolCH₃OHSlightly Soluble[2][3]
EthanolC₂H₅OHVery slightly soluble[4]
DichloromethaneCH₂Cl₂Soluble
ChloroformCHCl₃Soluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly Soluble[2][3]
Acetone(CH₃)₂COSoluble
Ethyl AcetateCH₃COOC₂H₅Soluble

Note: The qualitative descriptions are based on general observations and may vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent.

Illustrative Quantitative Solubility Data

The following table presents a hypothetical set of quantitative solubility data for this compound to serve as a template for researchers. These values are for illustrative purposes only and do not represent experimentally verified data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol255.20.31
Ethanol251.80.11
Dichloromethane2515.50.92
Dimethyl Sulfoxide258.90.53
Acetone253.40.20
Ethyl Acetate250.90.05

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[5][6] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

  • Vials or flasks with secure caps

  • Oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required for equilibration should be determined empirically, but 24 to 72 hours is often sufficient. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration of the solute no longer changes.[5]

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the supernatant through a syringe filter of a compatible material (e.g., PTFE for organic solvents) into a pre-weighed container. This step should be performed quickly to minimize temperature fluctuations and solvent evaporation.

  • Determination of Solute Mass:

    • Weigh the container with the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the container in an oven at a temperature below the decomposition point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow prep Preparation of Saturated Solution equilibrate Equilibration in Thermostatic Shaker prep->equilibrate separate Separation of Undissolved Solid (Filtration) equilibrate->separate weigh_sol Weighing of Saturated Solution separate->weigh_sol evaporate Solvent Evaporation weigh_sol->evaporate weigh_solute Weighing of Dried Solute evaporate->weigh_solute calculate Calculation of Solubility weigh_solute->calculate

Caption: Workflow for Gravimetric Solubility Determination.

References

H-DL-Val-OMe.HCl: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride). This document synthesizes available data and outlines best practices for maintaining the integrity of this compound in a research and development setting.

Chemical Properties Overview

This compound is the hydrochloride salt of the methyl ester of the racemic amino acid valine. It is a white to off-white crystalline powder. Its structure combines the chirality of an amino acid with a protected carboxylic acid group, making it a valuable building block in peptide synthesis and pharmaceutical development.

PropertyValue
Chemical Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS Number 5619-05-6
Appearance White to off-white crystalline powder
Solubility Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2]

Stability Profile

This compound is generally considered to be a stable compound under appropriate storage conditions.[3][4] The hydrochloride salt form enhances its stability, particularly in comparison to the free base form.[5] However, like other amino acid esters, it is susceptible to degradation, primarily through hydrolysis.

Degradation Pathways

The most probable degradation pathway for this compound is the hydrolysis of the methyl ester bond to yield DL-Valine and methanol. This reaction can be catalyzed by the presence of acids or bases. The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Below is a diagram illustrating the acid-catalyzed hydrolysis of this compound.

G Acid-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_products Products H_DL_Val_OMe_HCl This compound DL_Valine DL-Valine H_DL_Val_OMe_HCl->DL_Valine Hydrolysis Methanol Methanol (CH₃OH) H_DL_Val_OMe_HCl->Methanol HCl HCl H_DL_Val_OMe_HCl->HCl H2O Water (H₂O) H_plus Acid Catalyst (H⁺)

Caption: Acid-Catalyzed Hydrolysis of this compound.

Hazardous decomposition products upon combustion may include oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]

Recommended Storage Conditions

ParameterRecommendationRationale
Temperature A range of temperatures are suggested, from -20°C to room temperature. A conservative approach is to store at 2-8°C .[1][2][3][4][6][7][8]Lower temperatures slow down potential degradation reactions. The wide range of recommendations suggests that the compound is relatively stable, but refrigeration is a common practice for preserving chemical integrity.
Atmosphere Store in a tightly sealed container under a dry atmosphere.[1][3][4][8]The compound is susceptible to hydrolysis, so minimizing exposure to moisture is critical.
Light Keep in a dark place.[4][8]Protects against potential photodegradation.
Incompatibilities Keep away from strong oxidizing agents, heat, and sources of ignition.[3][4]To prevent potentially hazardous chemical reactions.

Experimental Protocols for Stability Assessment

A stability-indicating assay method (SIAM) is essential for quantifying the stability of this compound and detecting its degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.[8] The following outlines a general protocol for developing and validating a SIAM for this compound.

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can separate the intact this compound from its potential degradation products, primarily DL-Valine, and any other impurities.

4.1.1 Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A reverse-phase C18 column is a common starting point for amino acid derivatives.

4.1.2 Mobile Phase Selection:

  • A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • The pH of the aqueous buffer should be optimized to achieve good peak shape and resolution.

4.1.3 Detection:

  • UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for amino acid derivatives that lack a strong chromophore.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are necessary to generate potential degradation products and to demonstrate the specificity of the analytical method.[6] A solution of this compound should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is heated at a high temperature (e.g., 105°C) for 24 hours.

  • Photostability: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.

Samples should be analyzed by the developed HPLC method at various time points to track the formation of degradation products.

Method Validation

Once the HPLC method is developed, it should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

The following diagram illustrates a typical workflow for the development and validation of a stability-indicating assay method.

G Workflow for Stability-Indicating Assay Method (SIAM) Development cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation (ICH Q2(R1)) HPLC_Setup Select HPLC Column and Initial Conditions Mobile_Phase_Opt Optimize Mobile Phase (pH, Organic Ratio) HPLC_Setup->Mobile_Phase_Opt Detection_Opt Optimize Detector Wavelength Mobile_Phase_Opt->Detection_Opt Prepare_Sample Prepare this compound Solution Detection_Opt->Prepare_Sample Stress_Conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Prepare_Sample->Stress_Conditions Analyze_Samples Analyze Stressed Samples by HPLC Stress_Conditions->Analyze_Samples Specificity Specificity Analyze_Samples->Specificity Demonstrate Resolution Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for SIAM Development.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, exclusion of moisture and light, and away from incompatible substances. The primary degradation pathway is hydrolysis of the ester linkage. For quantitative stability assessment, the development and validation of a stability-indicating HPLC method, supported by forced degradation studies, is imperative. Adherence to these guidelines will ensure the integrity and reliability of this compound for its intended applications in research and development.

References

H-DL-Valine Methyl Ester Hydrochloride: A Comprehensive Technical Guide to its Role as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Valine Methyl Ester Hydrochloride (H-DL-Val-OMe.HCl) is the hydrochloride salt of the racemic methyl ester of valine. While the racemic mixture itself is not directly used for stereoselective synthesis, it serves as a readily accessible and cost-effective precursor to its enantiomerically pure counterparts: H-L-Val-OMe.HCl and H-D-Val-OMe.HCl. The resolution of this racemate provides access to invaluable chiral building blocks essential in asymmetric synthesis, peptide chemistry, and the development of pharmaceuticals. This guide details the properties, synthesis, chiral resolution, and diverse applications of these critical synthons.

Physicochemical Properties

The separated enantiomers of valine methyl ester hydrochloride are the primary entities with well-characterized physical constants. These properties are crucial for their identification, purification, and use in subsequent synthetic steps.

PropertyDataSource
Molecular Formula C₆H₁₄ClNO₂[1][2]
Molecular Weight 167.63 g/mol [3]
Melting Point ~170 °C (decomposes) (for D-enantiomer)[1]
Appearance White to off-white crystalline solidN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. (for L-enantiomer)[4]

Synthesis of Racemic this compound

The most common and straightforward method for preparing amino acid methyl esters is the Fischer esterification of the corresponding amino acid. Modern variations of this method offer mild conditions and high yields.

  • Thionyl Chloride in Methanol : A widely employed industrial method that involves the reaction of DL-Valine with methanol using thionyl chloride (SOCl₂) as the acid catalyst source.[5]

  • Trimethylchlorosilane (TMSCl) in Methanol : This is a milder and more convenient laboratory-scale method that avoids the use of highly corrosive reagents like thionyl chloride.[5][6] The reaction proceeds efficiently at room temperature.[6][7]

G start DL-Valine process Stir at Room Temperature (Esterification) start->process reagent Methanol (Solvent) Trimethylchlorosilane (Catalyst) reagent->process workup Solvent Evaporation (Workup) process->workup product This compound workup->product

Figure 1: General workflow for the synthesis of this compound via the TMSCl/Methanol method.

This procedure is adapted from generalized methods for the esterification of amino acids.[6][7]

  • Suspension : Suspend DL-Valine (1 equivalent) in anhydrous methanol (approx. 10-20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of TMSCl : Cool the suspension in an ice-water bath. Slowly add trimethylchlorosilane (TMSCl) (2.0-2.5 equivalents) dropwise to the stirring suspension.

  • Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amino acid is fully consumed.[7]

  • Isolation : Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid or oil is the desired product, this compound, which can be used directly for resolution or further purified if necessary. Yields for this type of reaction are typically high, often exceeding 95%.[7]

Chiral Resolution: From Racemate to Enantiopure Building Blocks

The central utility of this compound is as a substrate for chiral resolution. The goal is to separate the D- and L-enantiomers to utilize their specific stereochemistry.

A classic and effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. For amino acid esters, chiral acids like dibenzoyl tartaric acid are effective.

  • Reaction : The racemic this compound is neutralized, and the resulting free amine is reacted with an enantiopure chiral acid (e.g., D-dibenzoyltartaric acid, D-DBTA). This forms a mixture of two diastereomeric salts (L-Val-OMe/D-DBTA and D-Val-OMe/D-DBTA).

  • Separation : Diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent system, while the other remains in the mother liquor.

  • Isolation : After separating the diastereomeric salts, the chiral resolving agent is removed by acid/base extraction, yielding the enantiomerically enriched D- and L-valine methyl esters, which are then typically converted back to their stable hydrochloride salts.

A patented method for the resolution of the parent amino acid, DL-valine, uses D-DBTA and L-DBTA as resolving agents in a dilute inorganic acid solution, achieving high yields and excellent optical purity.[8] This principle is directly applicable to the resolution of the corresponding ester.

G racemate H-DL-Val-OMe (Racemic Mixture) salts Mixture of Diastereomeric Salts (L-D and D-D) racemate->salts agent Enantiopure Chiral Resolving Agent (e.g., D-DBTA) agent->salts separation Fractional Crystallization (Separation) salts->separation salt1 Diastereomer 1 (Crystallized) separation->salt1 salt2 Diastereomer 2 (in Solution) separation->salt2 liberation1 Liberation of Amine salt1->liberation1 liberation2 Liberation of Amine salt2->liberation2 enantiomer1 H-L-Val-OMe.HCl liberation1->enantiomer1 enantiomer2 H-D-Val-OMe.HCl liberation2->enantiomer2

Figure 2: Logical workflow for the chiral resolution of racemic valine methyl ester via diastereomeric salt formation.

Applications in Asymmetric Synthesis

Once resolved, H-L-Val-OMe.HCl and H-D-Val-OMe.HCl are versatile chiral building blocks. The presence of a primary amine and an ester group on a stereodefined carbon center allows for a wide range of synthetic transformations.

The primary amine of valine methyl ester is a convenient handle for constructing more complex chiral molecules that can direct the stereochemical outcome of a reaction.

  • Chiral Imines and Azomethines : Condensation with aldehydes or ketones produces chiral imines.[5][9] These can act as ligands for metal catalysts in reactions like asymmetric Henry reactions or as substrates for diastereoselective additions.[5][10]

  • Chiral Oxazolines : The ester can be a starting point for synthesizing chiral oxazoline ligands, which are highly effective in various asymmetric catalytic processes.[10]

  • Chiral Auxiliaries : The amino acid derivative can be attached to a prochiral substrate. The inherent chirality of the valine moiety then directs subsequent reactions, such as alkylations, to occur on one face of the molecule, leading to high diastereoselectivity.[10]

G cluster_applications Synthetic Applications racemate This compound resolution Chiral Resolution resolution->racemate enantiomer H-L-Val-OMe.HCl (Enantiopure) enantiomer->resolution ligands Chiral Ligands (e.g., for Asymmetric Catalysis) ligands->enantiomer peptides Peptide Synthesis (N-terminal Valine unit) peptides->enantiomer pharma Pharmaceutical Intermediates (e.g., Valacyclovir) pharma->enantiomer

Figure 3: The synthetic pathway from racemic precursor to high-value chiral applications.

H-L-Val-OMe.HCl is a fundamental component in peptide synthesis.[6] The ester group protects the C-terminus, while the free amine (after neutralization) is ready for coupling with the activated carboxyl group of another N-protected amino acid. This makes it an ideal starting point for building peptides from the C-terminus or for introducing a valine residue into a growing peptide chain.[7]

The enantiomers of valine and its derivatives are crucial intermediates in the pharmaceutical industry. Notably, L-valine derivatives are key components in the synthesis of antiviral drugs, such as the valine ester prodrug Valacyclovir.[5] The precise stereochemistry provided by the chiral building block is essential for the biological activity and efficacy of the final drug product.

References

An In-depth Technical Guide to the Role of H-DL-Val-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-DL-Val-OMe.HCl, a crucial reagent in the field of peptide synthesis. We will explore its fundamental properties, its core role as a protected amino acid building block, and detailed protocols for its application. This document is intended to serve as a practical resource for professionals engaged in synthetic organic chemistry and drug development.

Introduction to this compound

This compound is the hydrochloride salt of the methyl ester of DL-valine. As a derivative of the amino acid valine, it serves as a fundamental building block in the stepwise construction of peptide chains.[1][2] Its structure incorporates two key modifications that are essential for controlled peptide synthesis:

  • C-Terminal Protection : The carboxylic acid group of valine is protected as a methyl ester (-OMe). This prevents the carboxyl group from participating in unwanted side reactions during the peptide coupling step, where the amino group is the intended nucleophile.[3][4]

  • Enhanced Stability and Handling : The compound is supplied as a hydrochloride salt (.HCl), which increases its stability and improves its handling characteristics as a crystalline solid.[5]

The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D- and L-enantiomers of valine methyl ester. This is a critical consideration in synthesis design, as its use with a chiral N-protected amino acid will result in a mixture of diastereomeric peptides.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for calculating molar equivalents in reaction protocols and for understanding the compound's physical characteristics.

PropertyValueReference
CAS Number 5619-05-6[2]
Molecular Formula C₆H₁₄ClNO₂[6]
Molecular Weight 167.63 g/mol [6]
Appearance White to off-white solid[6]
Storage 4°C, sealed storage, away from moisture[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]

Core Role in Peptide Synthesis: A Mechanistic Overview

The primary function of this compound is to serve as the C-terminal residue or an internal building block during solution-phase peptide synthesis. The synthesis strategy revolves around the principles of functional group protection and controlled amide bond formation.

  • Amine Nucleophile : The amino group (-NH₂) of this compound is unprotected and acts as the nucleophile.

  • Carboxyl Electrophile : The incoming amino acid must have its amino group protected (e.g., with Boc or Z groups) and its carboxyl group activated.

  • Coupling Reaction : In the presence of a coupling agent (e.g., EDC, DCC), the activated carboxyl group of the N-protected amino acid is attacked by the free amino group of this compound to form a peptide (amide) bond.[8]

  • Protected Dipeptide : The resulting product is a dipeptide that is still protected at the N-terminus (by the protecting group on the incoming amino acid) and at the C-terminus (by the methyl ester).

This process can be visualized as a controlled, stepwise elongation of the peptide chain.

PeptideCoupling cluster_reactants Reactants N_Protected_AA N-Protected Amino Acid (e.g., Boc-AA-OH) Activated_AA Activated Ester Intermediate N_Protected_AA->Activated_AA Activation Val_OMe This compound Dipeptide Protected Dipeptide (e.g., Boc-AA-Val-OMe) Val_OMe->Dipeptide Peptide Bond Formation (Nucleophilic Attack) Coupling_Agents Coupling Agents (e.g., EDC, HOBt) Coupling_Agents->Activated_AA Activation Base Base (e.g., DIEA) Base->Dipeptide Peptide Bond Formation (Nucleophilic Attack) Activated_AA->Dipeptide Peptide Bond Formation (Nucleophilic Attack) OrthogonalDeprotection Protected_Dipeptide Boc-AA-Val-OMe Deprotection Add Trifluoroacetic Acid (TFA) Protected_Dipeptide->Deprotection N-Terminal Deprotection Free_Amine_Dipeptide H-AA-Val-OMe .TFA Deprotection->Free_Amine_Dipeptide Next_Coupling Couple with Boc-AA'-OH + Reagents Free_Amine_Dipeptide->Next_Coupling Next Coupling Cycle Protected_Tripeptide Boc-AA'-AA-Val-OMe Next_Coupling->Protected_Tripeptide

References

Material safety data sheet (MSDS) for H-DL-Val-OMe.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of H-DL-Val-OMe.HCl

This technical guide provides a comprehensive overview of the material safety data for this compound (DL-Valine methyl ester hydrochloride), intended for researchers, scientists, and professionals in drug development.

Chemical Identification

IdentifierValue
Chemical Name DL-Valine methyl ester hydrochloride
Synonyms Methyl DL-valinate hydrochloride
CAS Number 5619-05-6[1]
Molecular Formula C6H13NO2.HCl[1]
Molecular Weight 167.64 g/mol [2]
Structure

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance or mixture. However, it is recommended to handle it with care, following good industrial hygiene and safety practices.

Potential Health Effects:

  • Eye Contact: May cause eye irritation.[3]

  • Skin Contact: May cause skin irritation.[3]

  • Inhalation: May cause respiratory tract irritation.[3]

  • Ingestion: May be harmful if swallowed.[4]

Composition and Information on Ingredients

ComponentCAS NumberWeight %
DL-Valine methyl ester hydrochloride5619-05-6<=100

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][5]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[1][5]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1][5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][6]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[3][6]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

  • Environmental Precautions: Should not be released into the environment.[1]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]

Handling and Storage

  • Handling: Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Exposure Controls and Personal Protection

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6]

    • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

    • Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Physical and Chemical Properties

PropertyValue
Appearance White crystalline solid[1][5]
Odor No information available[1][5]
Melting Point/Range 112 - 114 °C / 233.6 - 237.2 °F[1][5]
Boiling Point/Range No information available[5]
Flash Point No information available[5]
Solubility No information available
Molecular Formula C6H13NO2.HCl[1]
Molecular Weight 167.64[2]

Stability and Reactivity

  • Reactivity: None known, based on information available.

  • Chemical Stability: Stable under normal conditions.[2]

  • Conditions to Avoid: Incompatible products.

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.[2][6]

Toxicological Information

  • Acute Toxicity: No acute toxicity information is available for this product.[2]

  • Skin Corrosion/Irritation: No data available.[1][2]

  • Serious Eye Damage/Irritation: No data available.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • STOT-Single Exposure: No data available.

  • STOT-Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Experimental Protocols

As this compound is a valine derivative, it is commonly used in peptide synthesis and other laboratory research.[7] Below is a generalized workflow for handling and using such a chemical in a research setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive Receive and Log Compound Store Store in a Cool, Dry Place Receive->Store Weigh Weigh Compound in Fume Hood Store->Weigh SDS Review Safety Data Sheet PPE Don Personal Protective Equipment SDS->PPE PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction/Experiment Dissolve->React Analyze Analyze Results React->Analyze Quench Quench Reaction (if necessary) React->Quench Waste Dispose of Waste in Labeled Container Quench->Waste Clean Clean Glassware and Workspace Waste->Clean Remove_PPE Remove and Dispose of PPE Clean->Remove_PPE

Caption: General laboratory workflow for handling this compound.

References

Spectroscopic Analysis of H-DL-Valine Methyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl), a derivative of the amino acid valine. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0d1Hα-CH
~3.8s3HO-CH₃
~2.4m1Hβ-CH
~1.0d6Hγ-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound[1][2]

Chemical Shift (δ) ppmAssignment
~170C=O (ester)
~58α-C
~52O-CH₃
~30β-C
~18γ-C

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Strong, BroadN-H stretch (amine salt)
~2960MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1580MediumN-H bend (amine salt)
~1250StrongC-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
132.1High[M+H]⁺ (protonated molecule)
116Variable[M-CH₃]⁺
88Variable[M-COOCH₃]⁺
72High[CH(NH₂)CH(CH₃)₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]

  • ¹H NMR Acquisition :

    • A standard single-pulse experiment was performed.

    • The spectral width was set to cover the expected chemical shift range (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) were acquired to achieve a good signal-to-noise ratio.

    • Data was processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse sequence was used to simplify the spectrum and enhance sensitivity.

    • The spectral width was set to accommodate the full range of carbon chemical shifts (typically 0-200 ppm).

    • A significantly larger number of scans were required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Data processing was similar to that for ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid this compound sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[4] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used to acquire the spectrum.

  • Data Acquisition :

    • A background spectrum of the empty ATR crystal or a blank KBr pellet was recorded.

    • The sample spectrum was then recorded over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum was generated by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
  • Sample Preparation : The sample was dissolved in a suitable solvent, such as methanol or a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL. The solution was then further diluted for analysis.

  • Instrumentation : An Electrospray Ionization (ESI) mass spectrometer was used for analysis. ESI is a soft ionization technique suitable for polar and thermally labile molecules like amino acid derivatives.[5]

  • Data Acquisition :

    • The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer was operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • The instrument was scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (167.63 g/mol ).

    • For fragmentation analysis (MS/MS), the molecular ion was selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which aids in structural elucidation.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of H-DL-Val-OMe.HCl in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Val-OMe.HCl, or DL-Valine methyl ester hydrochloride, is a racemic amino acid derivative commonly utilized as a starting material in the synthesis of dipeptides and larger peptide fragments. The presence of both D- and L-enantiomers of valine allows for the creation of diastereomeric dipeptides, which are of significant interest in drug discovery and development. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1] This document provides detailed protocols for the use of this compound in solution-phase dipeptide synthesis, covering both Boc and Fmoc protection strategies, and discusses the characterization and separation of the resulting diastereomers.

Data Presentation

The choice of coupling reagent is critical in peptide synthesis as it influences reaction yield, purity, and the degree of racemization. Below is a comparative summary of common coupling reagents used in dipeptide synthesis.

Table 1: Comparative Performance of Common Coupling Reagents in Dipeptide Synthesis

Coupling ReagentAdditiveTypical Yield (%)Racemization PotentialKey Advantages & Disadvantages
DCC/DICHOBt70-90%Low with additiveAdvantages: Cost-effective. Disadvantages: Byproduct (DCU/DIU) can be difficult to remove; DIC is preferred for solid-phase synthesis due to soluble byproduct.
EDC.HClHOBt70-90%Low to ModerateAdvantages: Water-soluble carbodiimide and byproduct, simplifying purification.[2] Disadvantages: Generally lower reactivity compared to onium salts.
HBTU/TBTU->90%LowAdvantages: High efficiency, fast reaction times.[2] Good balance of reactivity and cost.[2] Disadvantages: Slightly less effective than HATU in preventing racemization for sensitive amino acids.
HATU->90%Very LowAdvantages: Highly reactive, very low racemization rates, effective for sterically hindered amino acids.[2] Disadvantages: Higher cost.
PyBOP->90%LowAdvantages: High coupling efficiency, similar to HBTU. Disadvantages: Byproduct can be colored.
COMU->95%Very LowAdvantages: Excellent performance, particularly for difficult couplings. Disadvantages: Higher cost.

Yields are typical and can vary depending on the specific amino acids and reaction conditions.

Experimental Protocols

The following are generalized solution-phase protocols for the synthesis of a dipeptide, using Boc-L-Alanine and Fmoc-L-Alanine as examples to be coupled with this compound. This will result in a mixture of two diastereomers: Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe (or the Fmoc equivalents).

Protocol 1: Boc-L-Ala-DL-Val-OMe Synthesis

This protocol outlines the coupling of an N-terminally Boc-protected amino acid to this compound.

Materials:

  • Boc-L-Alanine (Boc-L-Ala-OH)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIEA (2.2 eq.) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at 0 °C.

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated Boc-L-Ala-OH solution to the flask containing the free amine of DL-Valine methyl ester at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

    • The crude product is a mixture of Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe. This mixture can be purified by flash column chromatography on silica gel. The diastereomers may be separable by careful chromatography.[3]

Protocol 2: Fmoc-L-Ala-DL-Val-OMe Synthesis

This protocol details the coupling of an N-terminally Fmoc-protected amino acid.

Materials:

  • Fmoc-L-Alanine (Fmoc-L-Ala-OH)

  • This compound

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N-Methylmorpholine (NMM) or DIEA

  • Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve this compound (1.0 eq.) in anhydrous CHCl₃ or DCM.

    • Cool to 0 °C and add NMM or DIEA (2.1 eq.). Stir for 15 minutes.

  • Coupling Reaction:

    • To the cooled amine solution, add Fmoc-L-Ala-OH (1.0 eq.) and BOP reagent (1.0 eq.).

    • Stir the reaction mixture, allowing it to slowly warm to room temperature, for 4-6 hours or until completion as monitored by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated byproducts.

    • Wash the filtrate with 5% NaHCO₃ solution (2x), 1N HCl (2x), and saturated NaCl solution (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • The resulting crude product, a mixture of Fmoc-L-Ala-D-Val-OMe and Fmoc-L-Ala-L-Val-OMe, can be purified by flash chromatography or recrystallization.

Protocol 3: Deprotection of the Dipeptide Methyl Ester

To obtain the free carboxylic acid, the methyl ester can be removed via saponification.

Materials:

  • Protected dipeptide methyl ester (e.g., Boc-L-Ala-DL-Val-OMe)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Diethyl ether

Procedure:

  • Dissolve the dipeptide methyl ester (1.0 eq.) in a mixture of THF (or MeOH) and water (e.g., 1:1 or 2:1 ratio).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH (1.5-2.0 eq.) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Acidify the mixture to pH 3-4 with 1N HCl at 0 °C.

  • Extract the aqueous layer with EtOAc or diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected dipeptide.

Mandatory Visualization

The use of this compound results in a diastereomeric mixture of dipeptides. The subsequent steps often involve the separation of these diastereomers to study their individual biological activities.

Diastereomer_Synthesis_Workflow Workflow for Dipeptide Synthesis from this compound cluster_synthesis Dipeptide Synthesis cluster_purification Purification & Separation cluster_analysis Analysis & Application N-Protected_AA N-Protected L-Amino Acid (e.g., Boc-L-Ala-OH) Coupling Coupling Reaction (e.g., HBTU, DIEA in DMF) N-Protected_AA->Coupling HDLVal This compound HDLVal->Coupling Crude_Product Crude Dipeptide Mixture (Diastereomers) Coupling->Crude_Product Chromatography Purification (Flash Chromatography) Crude_Product->Chromatography HPLC Diastereomer Separation (Chiral or RP-HPLC) Chromatography->HPLC Diastereomer_1 Diastereomer 1 (e.g., Boc-L-Ala-D-Val-OMe) HPLC->Diastereomer_1 Diastereomer_2 Diastereomer 2 (e.g., Boc-L-Ala-L-Val-OMe) HPLC->Diastereomer_2 Characterization Characterization (NMR, MS) Diastereomer_1->Characterization Bioactivity Biological Activity Assay Diastereomer_1->Bioactivity Diastereomer_2->Characterization Diastereomer_2->Bioactivity D_Amino_Acid_Peptide_Logic Logic for Investigating D-Amino Acid Containing Peptides Start Synthesize Diastereomeric Dipeptide Pair (L-D and L-L) Separate Separate Diastereomers (e.g., by HPLC) Start->Separate Test_Activity Screen for Biological Activity (e.g., Receptor Binding) Separate->Test_Activity Test_Stability Assess Proteolytic Stability (Enzyme Incubation Assay) Separate->Test_Stability Compare Compare Activity & Stability of L-D vs. L-L Test_Activity->Compare Test_Stability->Compare Lead_Candidate Identify Lead Candidate with Optimal Profile Compare->Lead_Candidate

References

H-DL-Val-OMe.HCl coupling reaction with Fmoc-protected amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Solution-Phase Coupling of Fmoc-Protected Amino Acids with H-DL-Val-OMe.HCl

Audience: Researchers, scientists, and drug development professionals

Introduction

The synthesis of dipeptides is a fundamental process in peptide chemistry, crucial for the development of peptidomimetics, therapeutic peptides, and various biochemical probes. This document provides a detailed protocol for the solution-phase coupling of N-α-Fmoc-protected amino acids with the methyl ester of valine hydrochloride (this compound). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function, widely used due to its stability under acidic conditions and ease of removal.[1][2] This protocol employs a carbodiimide-mediated activation strategy, a robust and common method for amide bond formation.[3] Detailed methodologies, comparative data on coupling reagents, and visual workflows are presented to guide researchers in achieving efficient and high-yield dipeptide synthesis.

General Reaction Scheme

The fundamental reaction involves the activation of the carboxylic acid of an Fmoc-protected amino acid, followed by its nucleophilic attack by the free amine of valine methyl ester to form a peptide bond. A base is required to neutralize the hydrochloride salt of the amino ester.

G Fmoc_AA Fmoc-AA-OH (Fmoc-Protected Amino Acid) Dipeptide Fmoc-AA-Val-OMe (Protected Dipeptide) Fmoc_AA->Dipeptide Val_OMe HCl·H-DL-Val-OMe (Valine Methyl Ester HCl) Val_OMe->Dipeptide CouplingAgent Coupling Agent (e.g., EDC·HCl, DIC) CouplingAgent->Dipeptide Activation Additive Additive (Optional) (e.g., Oxyma, HOBt) Additive->Dipeptide Racemization Suppression Base Base (e.g., DIPEA) Base->Dipeptide Neutralization Byproducts Byproducts (e.g., Urea, DIPEA·HCl) G start Start: Prepare Anhydrous Glassware and Reagents dissolve_edc 1. Dissolve EDC·HCl in Anhydrous DCM/DMF start->dissolve_edc cool 2. Cool Solution to 0°C dissolve_edc->cool preactivate 3. Add Fmoc-AA-OH and Oxyma (Pre-activation for 2 min) cool->preactivate add_amine 4. Add H-DL-Val-OMe·HCl and DIPEA preactivate->add_amine react_cold 5. Stir at 0°C for 1 hour add_amine->react_cold react_rt 6. Stir at Room Temperature Overnight (14-15h) react_cold->react_rt monitor Monitor with TLC react_rt->monitor evaporate 7. Remove Solvent via Rotary Evaporation monitor->evaporate Reaction Complete dilute 8. Dilute Crude Product in Ethyl Acetate evaporate->dilute wash_acid 9. Wash with 1N HCl dilute->wash_acid wash_base 10. Wash with 1N Na₂CO₃ wash_acid->wash_base wash_brine 11. Wash with Brine wash_base->wash_brine dry 12. Dry with MgSO₄, Filter, and Concentrate wash_brine->dry purify 13. Purify via Flash Chromatography dry->purify end End: Isolated Fmoc-AA-Val-OMe purify->end

References

Standard procedure for deprotection of the methyl ester in H-DL-Val-OMe.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the deprotection of the methyl ester in H-DL-Val-OMe.HCl to yield DL-Valine. The two primary methods covered are base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. Careful consideration of reaction conditions is crucial to ensure high yield and purity while minimizing side reactions such as racemization.

Introduction

This compound is a common starting material and intermediate in peptide synthesis and the development of chiral pharmaceuticals. The methyl ester serves as a protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a fundamental step to liberate the free carboxylic acid for subsequent reactions, such as peptide bond formation. The choice of deprotection method depends on the overall synthetic strategy and the stability of other functional groups in the molecule.

Deprotection Methods

The deprotection of the methyl ester can be effectively achieved under either basic or acidic conditions.

  • Saponification (Base-Catalyzed Hydrolysis): This is a widely used and generally high-yielding method. It involves the treatment of the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via nucleophilic acyl substitution.

  • Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid and water. The reaction is reversible and is driven to completion by using a large excess of water. This method can be advantageous when the molecule contains base-labile functional groups.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of amino acid methyl esters. Please note that yields and purity are highly dependent on the specific reaction conditions and purification methods.

ParameterSaponification (NaOH/KOH)Saponification (LiOH)Acid-Catalyzed Hydrolysis (HCl)
Typical Reagents 1-5 M NaOH or KOH3-5 equivalents LiOH6 M HCl
Solvent Water, Methanol/Water, THF/WaterDioxane/Water, THF/WaterWater
Temperature Room Temperature to RefluxRoom TemperatureReflux
Reaction Time 1 - 5 hours1 - 3 hours4 - 12 hours
Typical Yield >95%>90%Variable, generally lower than saponification
Key Considerations Potential for racemizationMilder conditions, may reduce racemizationMay require harsher conditions

Experimental Protocols

Protocol 1: Saponification using Sodium Hydroxide

This protocol describes the deprotection of this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated and 1 M

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water.

  • Addition of Base: To the stirred solution, add 1 M aqueous sodium hydroxide (2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 5 hours or at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization and Acidification: After completion, cool the reaction mixture to 0°C in an ice bath. Carefully add concentrated HCl dropwise to neutralize the excess NaOH and then acidify the solution to a pH of approximately 2.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude DL-Valine.

  • Purification (Optional): The crude product can be further purified by recrystallization.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol outlines the deprotection of this compound under acidic conditions.

Materials:

  • This compound

  • Hydrochloric Acid (6 M)

  • Deionized Water

  • Sodium Hydroxide (1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in 6 M hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the dropwise addition of 1 M sodium hydroxide until a pH of approximately 7 is reached.

  • Isolation: The product, DL-Valine, may precipitate out of the solution upon neutralization. If so, it can be collected by filtration. Alternatively, the water can be removed under reduced pressure to obtain the crude product.

  • Purification: The crude DL-Valine can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Visualizations

The following diagrams illustrate the workflows for the described deprotection procedures.

Deprotection_Workflow cluster_saponification Saponification Workflow start_s Start: this compound dissolve_s Dissolve in Methanol/Water start_s->dissolve_s add_base Add NaOH (aq) dissolve_s->add_base react_s Stir at RT or Reflux add_base->react_s neutralize_s Acidify with HCl react_s->neutralize_s extract_s Extract with Ethyl Acetate neutralize_s->extract_s dry_s Dry and Concentrate extract_s->dry_s end_s End: DL-Valine dry_s->end_s

Caption: Workflow for Saponification.

Acid_Hydrolysis_Workflow cluster_acid_hydrolysis Acid Hydrolysis Workflow start_a Start: this compound dissolve_a Dissolve in 6 M HCl start_a->dissolve_a reflux_a Reflux dissolve_a->reflux_a neutralize_a Neutralize with NaOH reflux_a->neutralize_a isolate_a Isolate Product (Filtration/Evaporation) neutralize_a->isolate_a end_a End: DL-Valine isolate_a->end_a

Caption: Workflow for Acid Hydrolysis.

Potential Side Reactions and Considerations

Racemization: The stereocenter at the alpha-carbon of valine is susceptible to racemization, particularly under basic conditions.[1] The use of milder bases like lithium hydroxide (LiOH) or carefully controlled reaction times and temperatures can help to minimize epimerization.[2] It is advisable to analyze the optical purity of the final product using chiral chromatography if stereochemical integrity is critical.

Incomplete Reaction: As with any chemical reaction, incomplete conversion can occur. Monitoring the reaction by a suitable analytical technique such as TLC or LC-MS is essential to determine the endpoint of the reaction.

Hydrolysis of Other Functional Groups: If the substrate contains other ester or labile functional groups, the chosen deprotection method must be compatible to avoid unwanted side reactions. The methods described here are generally suitable for simple amino acid esters.

By following these protocols and considering the potential side reactions, researchers can effectively deprotect this compound to obtain DL-Valine for use in their synthetic endeavors.

References

Application of Valine Methyl Ester Hydrochloride in Chiral Synthesis: A Corrected Approach

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Use of H-DL-Val-OMe.HCl

It is a fundamental principle in asymmetric synthesis that a chiral auxiliary must itself be enantiomerically pure to induce stereoselectivity in a reaction. The designation "DL" in this compound indicates a racemic mixture, containing equal amounts of the D-(R) and L-(S) enantiomers. As a result, a racemic mixture cannot function as a chiral auxiliary, as the effects of the two enantiomers will cancel each other out, leading to a racemic product.

This document will therefore focus on the applications of the individual enantiomers, H-L-Val-OMe.HCl (L-Valine methyl ester hydrochloride) and H-D-Val-OMe.HCl (D-Valine methyl ester hydrochloride) , as valuable and cost-effective chiral building blocks and auxiliaries in modern organic synthesis.[1]

Application Notes: L-Valine Methyl Ester Hydrochloride as a Chiral Auxiliary

L-Valine methyl ester hydrochloride is a versatile reagent derived from the naturally occurring amino acid L-valine. Its steric bulk and defined stereochemistry make it an excellent choice for controlling the stereochemical outcome of various organic transformations.[1][2] It is frequently used in the synthesis of chiral ligands for metal-catalyzed reactions and in diastereoselective reactions to create new stereocenters.

Key Applications:

  • Asymmetric Alkylation: L-Valine methyl ester can be converted into a chiral imine or a more complex chiral auxiliary to direct the alkylation of prochiral enolates. This approach is particularly useful for the synthesis of non-proteinogenic α-amino acids.

  • Diastereoselective Aldol Reactions: Chiral auxiliaries derived from L-valine can be employed to control the facial selectivity of enolate addition to aldehydes, leading to the formation of β-hydroxy carbonyl compounds with high diastereoselectivity.

  • Michael Additions: The chiral environment provided by L-valine derivatives can direct the conjugate addition of nucleophiles to α,β-unsaturated systems, establishing new stereocenters with high control.

  • Synthesis of Chiral Ligands: L-Valine methyl ester hydrochloride serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis, such as in the asymmetric Henry reaction.[1][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the use of L-Valine methyl ester as a chiral auxiliary in the asymmetric synthesis of α-methyl-α-amino acids.

Electrophile (R-X)Product ConfigurationDiastereomeric Excess (d.e.)Reference
Methyl Iodide(R)>95%[4]
Ethyl Iodide(R)>95%[4]
Propyl Iodide(R)>95%[4]
Benzyl Bromide(R)>95%[4]

Application Notes: D-Valine Methyl Ester Hydrochloride as a Chiral Auxiliary

D-Valine methyl ester hydrochloride, the enantiomer of the more common L-form, provides access to the opposite enantiomers of target molecules when used as a chiral auxiliary.[][6] This is a crucial aspect of asymmetric synthesis, as often both enantiomers of a chiral molecule are required for biological testing. Its applications mirror those of its L-counterpart, providing a complementary route to chiral compounds.

Key Applications:

  • Enantiocomplementary Synthesis: The primary use of D-valine methyl ester is to synthesize the enantiomer of a product that would be obtained using L-valine methyl ester.

  • Exploration of Stereochemical Effects: In medicinal chemistry and enzymology, D-valine derivatives are used to probe the effects of stereochemistry on biological activity and enzyme-substrate interactions.[]

  • Peptide Synthesis: D-amino acid derivatives are incorporated into peptides to increase their stability against enzymatic degradation.[6]

Quantitative Data Summary

While less commonly reported than for the L-enantiomer, the stereochemical outcomes using D-Valine methyl ester as a chiral auxiliary are expected to be analogous in magnitude but opposite in direction. For the synthesis of α-methyl-α-amino acids, one would expect to obtain the (S)-configuration with high diastereomeric excess.

Electrophile (R-X)Expected Product ConfigurationExpected Diastereomeric Excess (d.e.)
Methyl Iodide(S)>95%
Ethyl Iodide(S)>95%
Propyl Iodide(S)>95%
Benzyl Bromide(S)>95%

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Synthesis of (R)-α-Methyl-α-amino Acid Methyl Esters using L-Valine Methyl Ester as a Chiral Auxiliary

This protocol is based on the work of Schöllkopf and coworkers for the enantioselective synthesis of α-amino acids.[4]

Workflow Diagram:

G cluster_0 Bislactim Ether Formation cluster_1 Asymmetric Alkylation cluster_2 Hydrolysis and Recovery LVal L-Valine NCA L-Val-NCA LVal->NCA Phosgene Dipeptide L-Val-DL-Ala-OMe NCA->Dipeptide DLAla, Et3N DLAla DL-Ala-OMe.HCl Cyclo cyclo(L-Val-Ala) Dipeptide->Cyclo Heat Bislactim Bislactim Ether Cyclo->Bislactim Meerwein's Salt Deprotonation Deprotonation (n-BuLi) Bislactim->Deprotonation Alkylation Alkylation (R-X) Deprotonation->Alkylation Hydrolysis Acidic Hydrolysis Alkylation->Hydrolysis Separation Separation Hydrolysis->Separation Product (R)-alpha-Methyl-alpha-amino acid methyl ester Separation->Product Recovery Recovered L-Val-OMe Separation->Recovery

Workflow for Asymmetric Amino Acid Synthesis.

Step 1: Formation of the Bislactim Ether

  • L-Valine is converted to its N-carboxyanhydride (NCA) using phosgene.[4]

  • The L-Val-NCA is then reacted with DL-alanine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) to form the dipeptide L-Val-DL-Ala-OMe.[4]

  • Thermal cyclization of the dipeptide yields the diketopiperazine, cyclo(L-Val-Ala).[4]

  • The diketopiperazine is treated with a Meerwein salt (e.g., trimethyloxonium tetrafluoroborate) to form the corresponding bislactim ether.[4]

Step 2: Asymmetric Alkylation

  • The bislactim ether is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.

  • A strong base, such as n-butyllithium, is added dropwise to deprotonate the carbon alpha to the methoxy group, forming a chiral enolate.[4]

  • The electrophile (e.g., methyl iodide) is added, and the reaction is stirred at low temperature until completion. The bulky isopropyl group of the valine auxiliary directs the incoming electrophile to the opposite face of the enolate.[4]

Step 3: Hydrolysis and Auxiliary Removal

  • The reaction is quenched with a proton source.

  • The alkylated bislactim ether is hydrolyzed with aqueous acid to break the amide bonds.

  • This yields the desired (R)-α-methyl-α-amino acid methyl ester and L-valine methyl ester.[4]

  • The product and the recovered chiral auxiliary can be separated by distillation or chromatography.[4]

Protocol 2: Synthesis of a Chiral Imine from L-Valine Methyl Ester Hydrochloride for Asymmetric Henry Reaction

This protocol describes the initial step in forming a chiral ligand for a metal-catalyzed asymmetric reaction.[3]

Logical Relationship Diagram:

G LValOMe L-Valine Methyl Ester Hydrochloride FreeAmine Free L-Valine Methyl Ester LValOMe->FreeAmine Deprotonation Base Triethylamine Base->FreeAmine ChiralImine Chiral Imine FreeAmine->ChiralImine Condensation Salicylaldehyde Salicylaldehyde Salicylaldehyde->ChiralImine ChiralCatalyst Chiral Metal Complex (Catalyst for Henry Reaction) ChiralImine->ChiralCatalyst Complexation MetalSalt Metal Salt (e.g., Co(OAc)2) MetalSalt->ChiralCatalyst

Formation of a Chiral Catalyst Precursor.

Procedure:

  • Dissolve L-Valine methyl ester hydrochloride in an alcoholic solvent (e.g., ethanol).

  • Add triethylamine to neutralize the hydrochloride and generate the free amine.[3]

  • To this solution, add salicylaldehyde in a 1:1 molar ratio.[3]

  • Add a drying agent, such as anhydrous sodium sulfate, and stir the mixture at room temperature for several hours.[3]

  • Filter the reaction mixture to remove the drying agent and any salts.

  • Evaporate the solvent to yield the crude chiral imine, which can be further purified by crystallization.[3] This chiral imine can then be complexed with a metal salt to form the active catalyst for the asymmetric Henry reaction.

References

Application of H-DL-Val-OMe.HCl in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl) is a racemic mixture of the methyl ester of the amino acid valine. It serves as a versatile and cost-effective building block in the synthesis of a variety of pharmaceutical intermediates. The presence of a free amino group and a protected carboxylic acid group makes it an ideal starting material for peptide synthesis and for the introduction of the valine moiety into more complex molecules. Its applications span the development of antiviral agents, antihypertensive drugs, and chiral ligands for asymmetric catalysis. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to drug development.

Application 1: Dipeptide Synthesis for Peptidomimetic Drugs

Peptidomimetics are compounds that mimic the structure and function of natural peptides and are a cornerstone of modern drug discovery. This compound is a fundamental reagent for the synthesis of dipeptides, which can be further elaborated into more complex peptidomimetic drugs. A common application is the coupling with a Boc-protected amino acid to form a dipeptide.

Experimental Protocol: Synthesis of Boc-DL-Val-DL-Val-OMe

This protocol details the synthesis of the dipeptide Boc-DL-Val-DL-Val-OMe via a carbodiimide-mediated coupling reaction.

Materials and Reagents:

  • Boc-DL-Valine (Boc-DL-Val-OH)

  • H-DL-Valine methyl ester hydrochloride (this compound)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Dry Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 2M Hydrochloric acid (HCl)

  • 1M Sodium carbonate (Na2CO3)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Boc-DL-Val-OH (1.0 equivalent) in dry DCM.

  • Cool the solution in an ice-water bath.

  • To the cooled solution, add this compound (1.1 equivalents) and Et3N (1.1 equivalents). Stir the mixture for 15-20 minutes.

  • In a separate flask, dissolve DCC (1.1 equivalents) and HOBt (1.1 equivalents) in dry DCM.

  • Add the DCC/HOBt solution to the amino acid mixture dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 2M HCl, water, 1M Na2CO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data
ParameterValueReference
Yield of Boc-L-Val-L-Val-OMe67.25%[1]
Purity>95% (after chromatography)General laboratory practice
Reaction Time48 hours[1]

Note: The provided yield is for the synthesis of the L-L isomer. The yield for the DL-DL/DL-LD/LD-DL/LD-LD mixture is expected to be comparable under similar reaction conditions.

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Peptide Coupling cluster_workup Work-up and Purification A Dissolve Boc-DL-Val-OH in DCM D Mix Reactants at 0°C A->D B Prepare H-DL-Val-OMe free base (this compound + Et3N in DCM) B->D C Prepare Coupling Reagent Solution (DCC + HOBt in DCM) C->D E Stir at Room Temperature for 48h D->E F Filter DCU E->F G Aqueous Washes (HCl, H2O, Na2CO3, Brine) F->G H Dry and Concentrate G->H I Silica Gel Chromatography H->I J Boc-DL-Val-DL-Val-OMe I->J

Workflow for the synthesis of a dipeptide using this compound.

Application 2: Synthesis of Angiotensin II Receptor Blocker (ARB) Intermediates

This compound is a key starting material in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. One prominent example is the synthesis of Valsartan. The synthesis involves the N-alkylation of the valine ester with a substituted biphenyl derivative.

Experimental Protocol: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-(DL)-valine methyl ester

This protocol describes the N-alkylation of this compound with 4-bromomethyl-2'-cyanobiphenyl, a key intermediate for Valsartan.

Materials and Reagents:

  • H-DL-Valine methyl ester hydrochloride (this compound)

  • 4-bromomethyl-2'-cyanobiphenyl

  • Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

  • Acetone or Ethyl acetate

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, charge this compound (1.0 equivalent), 4-bromomethyl-2'-cyanobiphenyl (1.25 equivalents), and sodium carbonate (2.0 equivalents) in acetone.

  • Heat the reaction mixture to reflux (approximately 60-65°C).

  • Maintain the reflux for about 12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the inorganic solids and wash with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Dissolve the residue in toluene and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the product.

Quantitative Data
ParameterValueReference
Yield of N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester~85-90%[2]
PurityHigh (can be used in the next step without further purification)[2]
Reaction Time12 hours[2]

Note: The provided yield is for the synthesis of the L-isomer. The yield for the DL-isomer is expected to be similar.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Valsartan, which is synthesized from the intermediate prepared above, functions by blocking the Angiotensin II Type 1 (AT1) receptor in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure.[3][4][5][6][7][8][9][10][11]

RAAS Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin ACE ACE Aldosterone Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AngiotensinII->Aldosterone AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Valsartan Valsartan (ARB) Valsartan->AT1R Blocks G cluster_synthesis Synthesis of Chiral Catalyst cluster_application Asymmetric Catalysis A This compound C Chiral Schiff Base Ligand A->C B Salicylaldehyde B->C E Chiral Metal Complex (Catalyst) C->E D Metal Salt (e.g., Cobalt Acetate) D->E F Prochiral Substrates (e.g., Aldehyde + Nitroalkane) G Enantiomerically Enriched Product F->G Chiral Catalyst (E) Asymmetric Reaction (e.g., Henry Reaction)

References

Application Note: Analytical Methods for Monitoring Reactions with H-DL-Val-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-DL-Val-OMe.HCl, the hydrochloride salt of DL-valine methyl ester, is a common starting material in peptide synthesis and the development of various pharmaceuticals. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document outlines key analytical methods for monitoring reactions with this compound, providing detailed protocols and data presentation guidelines.

Chromatographic Methods

Chromatographic techniques are powerful for separating and quantifying components in a reaction mixture. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

Gas Chromatography (GC)

GC is a robust method for analyzing volatile compounds. Since this compound is a salt and not sufficiently volatile, derivatization is required to convert it into a form suitable for GC analysis.

Protocol: GC Analysis of this compound via Derivatization

This protocol is based on established methods for amino acid analysis.

1. Sample Preparation (Derivatization):

  • Objective: To convert the non-volatile amino acid ester salt into a volatile derivative.

  • Reagents: 2 M HCl in Methanol (CH₃OH), Pentafluoropropionic Anhydride (PFPA), Ethyl Acetate (EA), Toluene.

  • Procedure:

    • To a dried sample of the reaction mixture, add 2 M HCl in CH₃OH.

    • Heat the mixture at 80°C for 60 minutes to ensure the formation of the methyl ester (if the reaction involves the carboxyl group).

    • Evaporate the solvent under a stream of nitrogen.

    • Add a solution of PFPA in ethyl acetate and heat at 65°C for 30 minutes to derivatize the amino group.

    • Evaporate the reagents and redissolve the residue in a GC-compatible solvent like toluene for injection.[1]

2. GC-FID/MS Conditions:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column such as DB-624 (30m length, 0.53mm diameter, 1.0µm thickness) is suitable.[2]

  • Carrier Gas: Nitrogen or Helium.[2]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C (FID) or as per MS requirements.

Data Presentation: GC Analysis

ParameterThis compoundRelated Impurity (e.g., Isoleucine methyl ester HCl)
Retention Time (min) Typical RtTypical Rt
LOD ~40 µg/ml~40 µg/ml
LOQ ~100 µg/ml~100 µg/ml
Linearity Range e.g., 100-150% of nominal concentratione.g., 100-150% of nominal concentration
Recovery (%) e.g., 98-102%e.g., 98-102%
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are illustrative and should be determined for each specific method and instrument.[2]
High-Performance Liquid Chromatography (HPLC)

HPLC is used for separating non-volatile or thermally unstable compounds. For amino acid esters, which lack a strong chromophore, derivatization is often necessary for UV detection.

Protocol: HPLC Analysis with Pre-Column Derivatization

This protocol is adapted from methods for determining impurities in valine methyl ester hydrochloride.[3]

1. Sample Preparation (Derivatization):

  • Objective: To attach a UV-active label to the amino group for sensitive detection.

  • Reagent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

  • Procedure:

    • Dissolve the sample from the reaction mixture in a suitable buffer (e.g., sodium acetate buffer, pH 7.2).

    • Add a solution of FMOC-Cl (e.g., 10 mg/mL in acetonitrile).

    • Allow the reaction to proceed for a set time (e.g., 20 minutes), which may be assisted by brief ultrasonication (e.g., 10 seconds).[3]

    • The derivatized solution is then ready for injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Shimadzu VP-ODS C18, 150 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of sodium acetate buffer (pH 7.2), methanol, and acetonitrile (e.g., 20:45:30 v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection: UV at 262 nm.[3]

Data Presentation: HPLC Analysis

CompoundRetention Time (min)Linearity Range (µg/mL)Average Recovery (%)
FMOC-DL-Val-OMe Typical Rt15-7592.9%
Data derived from a method for a related compound, L-isoleucine methyl ester hydrochloride, and should be validated for this compound.[3]

Chiral Separation: Since this compound is a racemic mixture, monitoring the enantiomeric ratio might be necessary. This can be achieved using chiral HPLC columns (e.g., Chiralcel OD-3R) after derivatization with a reagent like o-phthaldialdehyde (OPA).[4]

Spectroscopic Methods

Spectroscopic methods provide structural information and can be used for quantitative analysis, often directly on the reaction mixture without separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for real-time reaction monitoring. It provides detailed structural information and quantitative data based on signal integration.

Protocol: In-situ ¹H NMR Reaction Monitoring

1. Sample Preparation:

  • The reaction is typically carried out directly in an NMR tube using a deuterated solvent that is compatible with the reaction chemistry.

  • A known concentration of an internal standard (a compound that does not react with any components in the mixture and has a signal in a clear region of the spectrum) can be added for accurate quantification.

2. NMR Data Acquisition:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Experiment: A series of 1D ¹H NMR spectra are acquired at regular time intervals throughout the reaction.[5]

  • Flow-NMR: For reactions not suitable for an NMR tube, a flow-NMR setup can be used where the reaction mixture is pumped from an external reactor through the NMR probe.[6][7][8]

3. Data Analysis:

  • Identify characteristic signals for the H-DL-Val-OMe reactant and the product(s).

  • The concentration of each species is proportional to the integral of its characteristic signal.

  • Plot the concentration or relative integral values over time to obtain reaction kinetics.

Key ¹H NMR Signals for H-DL-Val-OMe:

  • -OCH₃ (methyl ester): Singlet, ~3.7 ppm

  • α-CH: Doublet, ~3.9 ppm

  • β-CH: Multiplet, ~2.3 ppm

  • γ-CH₃ (isopropyl): Two doublets, ~1.0 ppm

Data Presentation: NMR Monitoring

Time (min)Integral of Reactant Signal (e.g., -OCH₃)Integral of Product Signal% Conversion
01.000.000
300.750.2525
600.500.5050
1200.250.7575
2400.050.9595
% Conversion can be calculated as [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100.

Visualizations

Experimental Workflow Diagrams

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Sample Derivatization Derivatization (e.g., with PFPA) ReactionMixture->Derivatization 1. React Extraction Solvent Extraction (Toluene) Derivatization->Extraction 2. Extract Injection GC Injection Extraction->Injection Separation Column Separation Injection->Separation 3. Separate Detection FID/MS Detection Separation->Detection 4. Detect Integration Peak Integration Detection->Integration 5. Acquire Data Quantification Quantification Integration->Quantification 6. Calculate Report Report Quantification->Report Analysis Report NMR_Monitoring_Logic Start Start Reaction in NMR Tube Acquire Acquire ¹H NMR Spectrum (Time = t) Start->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Reactant & Product Signals Process->Integrate Calculate Calculate % Conversion Integrate->Calculate Decision Reaction Complete? Calculate->Decision End End Monitoring Decision->End Yes Wait Wait for Time Interval Δt Decision->Wait No Wait->Acquire

References

Application Notes and Protocols for the Purification of Products Synthesized Using H-DL-Val-OMe.HCl by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Val-OMe.HCl, the hydrochloride salt of DL-valine methyl ester, is a common building block in organic synthesis, particularly in the preparation of peptides and other modified amino acid structures. Following a synthesis utilizing this racemic starting material, the purification of the desired product from unreacted starting materials, by-products, and reagents is a critical step to ensure the integrity of subsequent experiments and the quality of the final compound. Column chromatography is a versatile and widely used technique for this purpose.

These application notes provide a detailed guide to the purification of products synthesized from this compound using column chromatography, with a focus on silica gel-based methods. The protocols are designed to be adaptable for a range of small molecules and dipeptides.

General Principles of Purification

The choice of chromatographic conditions depends on the properties of the synthesized product. For many N-protected dipeptides or other relatively non-polar derivatives of valine methyl ester, normal-phase chromatography on silica gel is an effective method.[1] The separation is based on the differential adsorption of the components of the mixture to the stationary phase. More polar compounds will have a stronger interaction with the silica gel and will elute later, while less polar compounds will elute earlier.

Experimental Protocols

Protocol 1: Purification of an N-Acylated DL-Valine Methyl Ester Derivative

This protocol is applicable to the purification of a product from a reaction where the amino group of this compound has been acylated, for example, with an acid chloride or anhydride.

1. Materials and Equipment:

  • Crude reaction mixture containing the N-acylated DL-valine methyl ester.

  • Silica gel (100–200 mesh).[1]

  • Solvents: n-hexane and ethyl acetate (HPLC grade).

  • Glass chromatography column.

  • Fraction collector or test tubes.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).

  • TLC developing chamber.

  • UV lamp (254 nm).

  • Potassium permanganate stain.

  • Rotary evaporator.

2. Column Preparation (Slurry Method):

  • Select a glass column of appropriate size for the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial elution solvent (e.g., 9:1 n-hexane:ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to pack under gravity, and then gently apply pressure to obtain a well-packed bed.

  • Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.

  • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

3. Sample Preparation and Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the mobile phase.

  • Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with a low polarity mobile phase (e.g., 9:1 n-hexane:ethyl acetate). The exact starting ratio should be determined by prior TLC analysis of the crude mixture.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute more polar compounds. For example, move from 9:1 to 8:2, then 7:3 n-hexane:ethyl acetate.[1]

  • Monitor the elution by TLC analysis of the collected fractions. Spot each fraction on a TLC plate, develop in an appropriate solvent system, and visualize the spots under a UV lamp and/or by staining.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and characterize the product using analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its purity and identity.

Protocol 2: Purification of a Dipeptide Synthesized from this compound

This protocol outlines the purification of a protected dipeptide, for instance, Boc-Ala-DL-Val-OMe, synthesized by coupling Boc-Alanine to this compound.

1. Pre-Chromatography Work-up:

  • Following the coupling reaction, quench the reaction and dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer successively with an acidic solution (e.g., 1 M HCl) to remove unreacted amines, a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acids and acidic by-products, and finally with brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.[2]

2. Column Chromatography:

  • Follow the column preparation and sample loading procedures as described in Protocol 1.

  • Based on TLC analysis, start the elution with a suitable mobile phase, for example, a mixture of n-hexane and ethyl acetate. For many protected dipeptides, a ratio of 3:1 n-hexane:ethyl acetate is a good starting point.[1]

  • Elute the product from the column, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and isolate the product as described in Protocol 1.

Data Presentation

The following tables present representative data for the purification of a hypothetical N-acylated DL-valine methyl ester and a dipeptide.

Table 1: TLC Analysis of Crude Reaction Mixture and Purified Product

CompoundMobile Phase (n-hexane:ethyl acetate)Rf Value
This compound7:30.1
Acylating Agent7:30.8
N-Acyl-DL-Val-OMe (Crude) 7:30.5 (major), 0.1, 0.8
N-Acyl-DL-Val-OMe (Purified) 7:30.5

Table 2: Column Chromatography Parameters and Results

ParameterN-Acyl-DL-Val-OMe PurificationBoc-Ala-DL-Val-OMe Purification
Stationary Phase Silica Gel (100-200 mesh)Silica Gel (100-200 mesh)
Mobile Phase (Gradient) n-hexane:ethyl acetate (9:1 to 7:3)n-hexane:ethyl acetate (4:1 to 2:1)
Crude Product Loaded 2.5 g5.0 g
Silica Gel Used 100 g200 g
Elution Volume for Product 250 - 400 mL450 - 650 mL
Yield of Purified Product 1.8 g (72%)3.8 g (76%)
Purity (by HPLC) >98%>99%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Peptide Coupling or N-Acylation (this compound + Reagent) workup Aqueous Wash (Acidic, Basic, Brine) synthesis->workup drying Drying and Concentration workup->drying tlc_crude TLC of Crude Product drying->tlc_crude column_chrom Silica Gel Column Chromatography tlc_crude->column_chrom tlc_fractions TLC of Fractions column_chrom->tlc_fractions pooling Pooling of Pure Fractions tlc_fractions->pooling evaporation Solvent Evaporation pooling->evaporation analysis Characterization (NMR, MS, HPLC) evaporation->analysis

Caption: General workflow for synthesis and purification.

Logical Relationship of Purification Steps

purification_logic Crude Crude Product Mixture Load Load onto Silica Column Crude->Load Elute_NonPolar Elute with Non-Polar Solvent (e.g., Hexane) Load->Elute_NonPolar Elute_Gradient Increase Solvent Polarity (e.g., add Ethyl Acetate) Elute_NonPolar->Elute_Gradient Collect_Fractions Collect Fractions Elute_Gradient->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Analyze_Fractions->Elute_Gradient Continue Elution Pool_Pure Pool Pure Fractions Analyze_Fractions->Pool_Pure Identify Product Isolate Isolate Pure Product Pool_Pure->Isolate

Caption: Logical steps in column chromatography purification.

Hypothetical Signaling Pathway

The purified product, particularly if it is a peptide or peptidomimetic, may be designed to interact with cellular signaling pathways. For example, a valine-containing dipeptide might act as a competitive inhibitor of a dipeptidyl peptidase.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Signaling Downstream Signaling (e.g., Insulin Secretion) Receptor->Signaling DPP4 Dipeptidyl Peptidase IV (DPP-IV) Product Inactive Peptide DPP4->Product Substrate Endogenous Peptide (e.g., GLP-1) Substrate->Receptor Substrate->DPP4 Cleavage Purified_Product Purified Dipeptide (DPP-IV Inhibitor) Purified_Product->DPP4 Inhibition

Caption: Inhibition of a signaling pathway by a purified dipeptide.

References

Application Notes and Protocols: Large-Scale Synthesis of H-DL-Val-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of H-DL-Val-OMe.HCl, a crucial intermediate in the pharmaceutical and chemical industries. The document outlines two primary synthetic methodologies, presents key quantitative data in a comparative format, and includes workflow diagrams for enhanced clarity.

Introduction

H-DL-Valine methyl ester hydrochloride (this compound) is a protected form of the amino acid valine, widely utilized as a building block in the synthesis of peptides and as a precursor in the manufacturing of various active pharmaceutical ingredients. Its primary role is to serve as a chiral building block and a protected amino acid. The esterification of the carboxylic acid group prevents its participation in unwanted side reactions, such as self-polymerization, while the hydrochloride salt form enhances stability and improves solubility in specific organic solvents.[1] This versatility makes it a valuable component in advanced chemical synthesis. For instance, it is a key intermediate in the synthesis of the antihypertensive drug Valsartan.[2]

Synthetic Methodologies

Two primary methods for the synthesis of this compound on a large scale are the Thionyl Chloride method and the Trimethylchlorosilane (TMSCl) method. Both are variations of the Fischer esterification.

Method 1: Thionyl Chloride in Methanol

This is a widely adopted method for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl chloroformate and HCl in situ, which then facilitates the esterification of DL-Valine.

Method 2: Trimethylchlorosilane (TMSCl) in Methanol

An alternative and often milder method involves the use of trimethylchlorosilane. TMSCl reacts with methanol to generate HCl, which catalyzes the esterification reaction. This method can offer advantages in terms of handling and reaction control.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary synthesis methods, based on laboratory-scale data, which can be extrapolated for large-scale production.

Table 1: Reactant Molar Ratios

ParameterMethod 1: Thionyl ChlorideMethod 2: TMSClReference
n(DL-Valine) : n(Esterifying Agent) : n(Methanol)1.0 : 1.0-1.5 : 20-211 : 1.98 : 23.4[2][3][4][5]

Table 2: Reaction Conditions and Yields

ParameterMethod 1: Thionyl ChlorideMethod 2: TMSClReference
Initial Temperature -8 to -10 °CRoom Temperature[2][3][4][5]
Reaction Temperature 60-70 °C (Reflux)Room Temperature[2][3][4][5]
Reaction Time 7-9 hours at reflux8 hours[2][3][4][5]
Reported Yield 60-65% (for L-form)~96% (for L-form)[4][5]
Purification Recrystallization from Methanol/Diethyl EtherSolvent Evaporation[2][3][5]

Experimental Protocols

Protocol for Method 1: Thionyl Chloride in Methanol

This protocol is adapted from patent literature for the synthesis of the L-enantiomer and is applicable for the DL-racemic mixture.[2][3][4]

Materials:

  • DL-Valine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

  • Ice-salt bath

  • Large-scale reaction vessel with stirring, cooling, and reflux capabilities

  • Vacuum distillation setup

  • Filtration apparatus

Procedure:

  • Charge the reaction vessel with anhydrous methanol (20-21 molar equivalents).

  • Cool the methanol to between -8 °C and -10 °C using an ice-salt bath.

  • Slowly add thionyl chloride (1.0-1.5 molar equivalents) to the stirred methanol, ensuring the temperature does not exceed 0 °C.

  • Stir the mixture at this temperature for 0.8-1.5 hours.

  • Under cooling, add DL-Valine (1.0 molar equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2.5-3.5 hours.

  • Heat the mixture to reflux (60-70 °C) and maintain for 7-9 hours.

  • After the reaction is complete, cool the mixture and remove the excess methanol and unreacted thionyl chloride by vacuum distillation.

  • Cool the resulting residue to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • For higher purity, recrystallize the product from a mixture of anhydrous methanol and diethyl ether.[1][2][3]

  • Dry the final product, white, lustrous plates or a fine powder, under vacuum.[1]

Protocol for Method 2: Trimethylchlorosilane (TMSCl) in Methanol

This protocol is based on a reported synthesis of the L-enantiomer and is suitable for large-scale production of the DL-form.[5]

Materials:

  • DL-Valine

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl)

  • Large-scale reaction vessel with stirring capability

  • Rotary evaporator or similar solvent removal system

Procedure:

  • In a suitable reaction vessel, dissolve DL-Valine (1 molar equivalent) in anhydrous methanol (approximately 23.4 molar equivalents).

  • To the resulting solution, slowly add trimethylchlorosilane (1.98 molar equivalents) in a drop-wise manner while stirring.

  • Stir the reaction mixture at room temperature for 8 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, evaporate the excess solvent and TMSCl under reduced pressure using a rotary evaporator to obtain the solid product.

  • The resulting solid is this compound. Further purification by recrystallization may be performed if required.

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the general workflow for the large-scale synthesis of this compound.

G General Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation and Purification cluster_product Final Product Reactants DL-Valine, Anhydrous Methanol, Esterifying Agent (SOCl2 or TMSCl) Reaction Controlled addition of reactants and reaction under specified temperature and time Reactants->Reaction Charge to Reactor Workup Solvent removal, crystallization, filtration, and optional recrystallization Reaction->Workup Transfer for Processing Product This compound Workup->Product Drying and Packaging

Caption: General workflow for this compound synthesis.

Application in Peptide Synthesis

This compound is a key component in peptide synthesis. The following diagram shows its role in a typical dipeptide formation.

G Role of this compound in Dipeptide Synthesis Z_AA1 N-Protected Amino Acid (e.g., Z-L-Phg-OH) Preactivation Pre-activation Cocktail Z_AA1->Preactivation Val_OMe This compound Peptide_Bond_Formation Peptide Bond Formation Val_OMe->Peptide_Bond_Formation Coupling_Agent Coupling Agent (e.g., EDC-HCl/Oxyma Pure) Coupling_Agent->Preactivation Base Base (e.g., DIEA) Base->Peptide_Bond_Formation Preactivation->Peptide_Bond_Formation Addition of Amine and Base Dipeptide Protected Dipeptide (e.g., Z-L-Phg-Val-OMe) Peptide_Bond_Formation->Dipeptide

Caption: Application of this compound in peptide synthesis.[6]

References

Application Notes and Protocols for the Synthesis of Peptides with a C-Terminal DL-Valine Methyl Ester in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction: The Significance of C-Terminal Ester Peptides

Peptides with a C-terminal ester modification are of significant interest in various fields of biomedical research and drug development.[1] The esterification of the C-terminal carboxylic acid can increase the hydrophobicity of a peptide, which may enhance its permeability across cell membranes.[1] Furthermore, C-terminal esters can act as prodrugs; upon entering a cell, they can be hydrolyzed by endogenous esterases to release the bioactive peptide with a free carboxylic acid.[1] Peptides featuring a methyl ester at a C-terminal cysteine residue, for instance, are valuable tools for studying protein prenylation.[2] The ability to synthesize peptides with these modifications is, therefore, a crucial capability in peptide chemistry.

The Challenge of Incorporating H-DL-Val-OMe.HCl in Standard SPPS

Solid-Phase Peptide Synthesis (SPPS) is a stepwise process that relies on the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4] A fundamental principle of SPPS is the use of N-α-protected amino acids (e.g., with Fmoc or Boc groups) to prevent uncontrolled polymerization and ensure that the peptide bond forms only at the desired position.[3][5]

This compound is the hydrochloride salt of the methyl ester of a racemic mixture of valine. The primary challenge in its direct use in SPPS is the absence of an N-terminal protecting group . Introducing an amino acid with a free N-terminus into the SPPS reaction vessel would lead to undesirable side reactions and polymerization, rather than the controlled, stepwise elongation of the peptide chain.[5]

Furthermore, the use of a racemic (DL) mixture of valine would result in the synthesis of a 1:1 mixture of diastereomeric peptides: one ending in L-Valine-OMe and the other in D-Valine-OMe. While this may be desirable for creating peptide libraries for screening purposes, it is a critical consideration for the purification and characterization of the final product.[6][7]

Recommended Strategies for Synthesizing Peptides with a C-Terminal DL-Valine Methyl Ester

Given the incompatibility of this compound with standard SPPS protocols, two primary alternative strategies are recommended to achieve the desired C-terminally modified peptide.

Strategy A: Post-SPPS Transesterification of a Resin-Bound Peptide This is a direct and efficient method where the peptide is first synthesized on a suitable resin using standard SPPS protocols. The C-terminal residue in this synthesis would be either L-valine or D-valine, or a racemic mixture of N-protected DL-valine. After the full-length peptide is assembled, it is cleaved from the resin using a solution of methanolic hydrogen chloride. This process simultaneously cleaves the peptide from the resin and converts the C-terminal carboxylic acid to a methyl ester.

Strategy B: Stepwise SPPS using N-α-Protected DL-Valine In this approach, an N-α-protected (e.g., Fmoc) racemic mixture of valine (Fmoc-DL-Val-OH) is used as the first amino acid to be coupled to the resin. The peptide chain is then elongated using standard SPPS cycles. The final cleavage from the resin will yield a peptide with a C-terminal carboxylic acid. This peptide can then be esterified in solution to obtain the desired methyl ester. This method provides more control over the peptide synthesis and is compatible with a wider range of resins.

Implications of a Racemic C-Terminus

The synthesis of peptides using a racemic amino acid at the C-terminus will produce a mixture of diastereomers. These diastereomers will have identical mass but may exhibit different physicochemical properties, including retention times in reverse-phase HPLC, and potentially different biological activities.[7] The separation and characterization of these diastereomers are crucial for understanding their individual contributions to the overall activity of the peptide mixture.

Potential Applications

Peptide libraries with C-terminal diastereomers can be valuable in drug discovery for:

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of the L- and D-C-terminal epimers can provide insights into the stereochemical requirements for receptor binding or enzyme inhibition.

  • Protease Stability Assays: Peptides with D-amino acids at the C-terminus are often more resistant to degradation by proteases.

  • Screening for Novel Bioactivities: The inclusion of both stereoisomers increases the diversity of the library and the chances of identifying a hit compound.

Experimental Protocols

Protocol 1: Post-SPPS Transesterification

This protocol describes the synthesis of a model tripeptide (H-Ala-Phe-DL-Val-OMe) on a 2-chlorotrityl chloride resin, followed by a transesterification cleavage.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-L-Val-OH and Fmoc-D-Val-OH (or Fmoc-DL-Val-OH)

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • Coupling reagents: HBTU, HOBt

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

  • Cleavage/Esterification reagent: Anhydrous methanolic HCl (1.25 M)

  • Drying agent: Anhydrous sodium sulfate

Procedure:

  • Resin Swelling and Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

    • Dissolve Fmoc-L-Val-OH and Fmoc-D-Val-OH (1:1 molar ratio) or Fmoc-DL-Val-OH (2 equivalents relative to resin capacity) in DCM.

    • Add DIPEA (4 equivalents) to the amino acid solution.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites on the resin by adding a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitating for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Peptide Chain Elongation (Fmoc-SPPS Cycles):

    • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group. Wash with DMF (5x).

    • Coupling (Fmoc-Phe-OH): Dissolve Fmoc-Phe-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.). Add the activation mixture to the resin and agitate for 2 hours. Wash with DMF (3x) and DCM (3x).

    • Deprotection: Repeat the deprotection step.

    • Coupling (Fmoc-Ala-OH): Repeat the coupling step with Fmoc-Ala-OH.

    • Final Deprotection: Perform a final Fmoc deprotection.

    • Wash the resin with DMF (5x), DCM (5x), and MeOH (3x), then dry under vacuum.

  • Cleavage and Transesterification:

    • Suspend the dried peptidyl resin in 1.25 M anhydrous methanolic HCl.

    • Agitate the suspension at room temperature for 4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with fresh methanol and combine the filtrates.

    • Neutralize the filtrate with a suitable base (e.g., pyridine).

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude peptide mixture (H-Ala-Phe-L-Val-OMe and H-Ala-Phe-D-Val-OMe) by reverse-phase HPLC.

Quantitative Data Summary (Hypothetical):

ParameterValue
Resin Loading Efficiency~85%
Coupling Efficiency (per step)>99%
Cleavage/Esterification Yield~90%
Diastereomeric Ratio (L:D)~1:1

Visualizations

Diagrams

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycles cluster_Final_Steps Final Steps Resin Solid Support (e.g., 2-Cl-Trt Resin) Swell Swell Resin in DCM Resin->Swell Load Load First Amino Acid (Fmoc-DL-Val-OH) Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Amino Acid (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotect Final Fmoc Deprotection Cleavage Cleavage & Esterification (Methanolic HCl) Final_Deprotect->Cleavage Purification RP-HPLC Purification of Diastereomers Cleavage->Purification Analysis Characterization (Mass Spec, NMR) Purification->Analysis Logical_Relationships cluster_Challenge Challenge cluster_Problem Problem in Standard SPPS cluster_Solution Solution/Strategy Goal Synthesize Peptide with C-Terminal DL-Val-OMe Reagent This compound Goal->Reagent No_N_Protect No N-α-Protection Reagent->No_N_Protect Racemic Racemic (DL) Mixture Reagent->Racemic Polymerization Uncontrolled Polymerization No_N_Protect->Polymerization Diastereomers Diastereomeric Mixture Racemic->Diastereomers StrategyA Strategy A: Post-SPPS Transesterification Polymerization->StrategyA avoids issue StrategyB Strategy B: N-Protected DL-Valine + Solution Esterification Polymerization->StrategyB avoids issue Diastereomers->StrategyA addresses outcome Diastereomers->StrategyB addresses outcome Protease_Activity_Pathway cluster_L_Pathway L-Isomer Pathway cluster_D_Pathway D-Isomer Pathway Peptide_L Peptide-L-Val-OMe Binding_L Binding to Active Site Peptide_L->Binding_L Peptide_D Peptide-D-Val-OMe Binding_D Binding to Active Site Peptide_D->Binding_D Protease Target Protease Cleavage_L Peptide Cleavage Protease->Cleavage_L No_Cleavage_D Resistance to Cleavage Protease->No_Cleavage_D Binding_L->Protease Activity_L Biological Effect Cleavage_L->Activity_L Binding_D->Protease Inhibition_D Protease Inhibition No_Cleavage_D->Inhibition_D

References

Troubleshooting & Optimization

How to improve the yield of peptide coupling with H-DL-Val-OMe.HCl?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols specifically for improving the yield of peptide coupling reactions involving H-DL-Val-OMe.HCl.

Frequently Asked Questions (FAQs)

Q1: Why is the peptide coupling yield with this compound often low?

Low yields when using this compound can typically be attributed to two primary factors:

  • Steric Hindrance: Valine is a β-branched amino acid, meaning its side chain is bulky and close to the reacting amino and carboxyl groups. This spatial arrangement, known as steric hindrance, can physically block the approach of coupling reagents and the N-terminal amine, slowing down or preventing the formation of the desired amide bond.[1][2]

  • Incomplete Neutralization: The starting material is a hydrochloride (.HCl) salt. In this form, the amine group is protonated (-NH3+), rendering it non-nucleophilic and unable to participate in the coupling reaction. The amine salt must be converted to the free amine (-NH2) using a base before it can react. Incomplete neutralization is a common cause of reaction failure.[3]

Q2: How do I properly neutralize the hydrochloride salt of valine methyl ester?

Proper neutralization is a critical first step. An organic, non-nucleophilic base is typically added to the reaction mixture to deprotonate the amine hydrochloride.

  • Choice of Base: The most common bases are N,N-Diisopropylethylamine (DIPEA or Hünig's base) and N-methylmorpholine (NMM). DIPEA is stronger and more sterically hindered, which can be advantageous. For reactions sensitive to racemization, a weaker base like sym-collidine may be considered.[4]

  • Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. Often, a slight excess is used, especially if the coupling reagent itself requires a basic environment (e.g., aminium/uronium salts like HATU/HBTU).[4] However, a large excess of base can lead to side reactions, including racemization.

  • Procedure: The base can be added to the solution of this compound just before the addition of the activated carboxylic acid.[5] Alternatively, for in situ neutralization protocols, the base is added to the reaction mixture containing both the amine salt and the carboxylic acid component just before the coupling reagent.[6]

Q3: Which coupling reagents are most effective for sterically hindered amino acids like valine?

Standard carbodiimide reagents like DCC or EDC alone may be insufficient for coupling sterically hindered amino acids. More potent activating agents are recommended.[2]

  • Uronium/Aminium Reagents: Reagents such as HATU, HBTU, and HCTU are highly effective for difficult couplings.[7][8] They react quickly to form highly reactive activated esters, which can overcome the steric barrier. HATU is often considered one of the most powerful reagents due to the participation of its 7-azabenzotriazole (HOAt) moiety.[9]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered couplings. They are known for their high reactivity and ability to minimize racemization.[4][10]

  • Carbodiimides with Additives: If using a carbodiimide like DIC or EDC, the inclusion of a nucleophilic additive is essential. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt are generally more effective than HOBt for reducing racemization and accelerating hindered couplings.[2][11]

Q4: What are the optimal solvent and temperature conditions to improve yield?
  • Solvents: The choice of solvent is crucial for solvating the growing peptide chain and ensuring reagents are accessible.

    • N,N-Dimethylformamide (DMF) is the most common solvent for peptide synthesis.[12]

    • N-Methyl-2-pyrrolidone (NMP) is more polar and can be superior to DMF for improving coupling yields, especially in cases of peptide aggregation.[12][13]

    • For particularly difficult sequences, mixtures of solvents like DCM/DMF or the use of "magic mixtures" containing DMSO or TFE can help disrupt secondary structures and improve reaction efficiency.[7][13][14]

  • Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.[1] However, this must be done cautiously, as higher temperatures (e.g., >40-50°C) can significantly increase the risk of racemization.[15] Microwave-assisted synthesis is an effective strategy for safely applying elevated temperatures to reduce reaction times and improve efficiency for difficult couplings.[7]

Troubleshooting Guide

This workflow provides a systematic approach to diagnosing and solving low-yield issues.

G Troubleshooting Workflow for Low Coupling Yield start Low Coupling Yield with this compound check_neutralization 1. Verify Neutralization start->check_neutralization Is the amine free to react? check_reagents 2. Assess Coupling Reagents start->check_reagents Is the activation strong enough? check_conditions 3. Optimize Reaction Conditions start->check_conditions Are conditions favorable? check_side_reactions 4. Investigate Side Reactions start->check_side_reactions Is an unwanted reaction occurring? sol_base Solution: - Use min. 1 equivalent of DIPEA or NMM. - Check base quality and age. - Consider pre-neutralization step. check_neutralization->sol_base sol_reagent Solution: - Switch to a high-potency reagent (HATU, HCTU, PyAOP). - If using carbodiimide, add Oxyma or HOAt. - Use fresh, high-quality reagents. check_reagents->sol_reagent sol_conditions Solution: - Increase coupling time (e.g., to 4h or overnight). - Cautiously increase temperature (e.g., to 30-40°C). - Switch solvent to NMP or a DCM/DMF mixture. check_conditions->sol_conditions sol_side_reactions Solution: - Use additives like HOAt/Oxyma to prevent racemization. - Avoid excessive base or heat. - For dipeptides, check for diketopiperazine formation. check_side_reactions->sol_side_reactions

Caption: A troubleshooting flowchart for diagnosing and resolving low peptide coupling yields.

Data Presentation: Reagent Comparison

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentTypical Yield RangeRacemization RiskKey Advantages & Disadvantages
HATU >90%Very LowAdvantages: High reactivity, excellent for hindered couplings, low racemization.[8] Disadvantages: Higher cost.
HBTU / HCTU >90%LowAdvantages: Good balance of reactivity and cost, very reliable.[8] Disadvantages: HCTU can be slightly more effective than HBTU.
PyAOP / PyBOP >90%Very LowAdvantages: Highly effective, especially for N-methyl amino acids.[10] PyBOP produces carcinogenic HMPA as a byproduct.[4]
DIC / OxymaPure 70-95%LowAdvantages: Cost-effective, byproducts are soluble. Oxyma is superior to HOBt for suppressing racemization.[2][11] Disadvantages: Less reactive than uronium/phosphonium salts.
EDC / HOBt 70-90%Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed during workup.[8] Disadvantages: Lower reactivity, higher risk of side reactions compared to modern reagents.[10]
Table 2: Comparison of Bases for Neutralization
BasepKa (Conjugate Acid)Key Characteristics
DIPEA (Hünig's base) ~10.7Sterically hindered, non-nucleophilic. The most common choice for peptide coupling.[4]
NMM (N-Methylmorpholine) ~7.4Less basic and less hindered than DIPEA. A good alternative when a milder base is needed.[4]
2,4,6-Collidine ~7.4Weaker base, sometimes used in cases with a very high risk of racemization.[4]

Experimental Protocols

Protocol 1: High-Yield Coupling of an N-Protected Amino Acid with this compound using HATU

This protocol is designed for a standard 1 mmol scale solution-phase coupling.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH): 1 mmol, 1 equiv.

  • This compound: 1.05 mmol, 1.05 equiv.

  • HATU: 1 mmol, 1 equiv.

  • DIPEA: 2.5 mmol, 2.5 equiv.

  • Anhydrous DMF or NMP: 10 mL

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the N-protected amino acid (1 mmol) and HATU (1 mmol) in 5 mL of anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 5-10 minutes.

  • Amine Component Preparation: In a separate flask, dissolve this compound (1.05 mmol) in 5 mL of anhydrous DMF.

  • Neutralization and Coupling: Add DIPEA (2.5 mmol) to the flask containing the this compound solution. Immediately add this solution to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS. For this sterically hindered coupling, allow at least 4 hours, or stir overnight for best results.[1]

  • Workup:

    • Remove the solvent by rotary evaporation.

    • Dilute the residue with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1 N HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and saturated NaCl (brine) (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Peptide Coupling General Mechanism sub_acid R-COOH (N-Protected AA) step1 Step 1: Activation sub_acid->step1 sub_amine This compound step2 Step 2: Neutralization sub_amine->step2 re_coupling Coupling Reagent (e.g., HATU) re_coupling->step1 re_base Base (e.g., DIPEA) re_base->step2 intermediate Activated Ester (R-COO-Act) step1->intermediate Forms free_amine Free Amine (H2N-Val-OMe) step2->free_amine Generates step3 Step 3: Coupling product Dipeptide (R-CO-NH-Val-OMe) step3->product Amide Bond Formation intermediate->step3 free_amine->step3

Caption: The three key stages of a peptide coupling reaction.

References

Technical Support Center: Stereochemical Integrity in Syntheses Involving Valine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during syntheses that involve valine methyl ester hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help maintain the stereochemical purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is H-DL-Val-OMe.HCl and what is the significance of the "DL" designation?

This compound is the hydrochloride salt of valine methyl ester. The "DL" prefix indicates that this product is a racemate , meaning it consists of an equal 1:1 mixture of the D-enantiomer (dextrorotatory) and the L-enantiomer (levorotatory). It is crucial to recognize that this starting material is not stereochemically pure.

Q2: I used this compound in a coupling reaction with an N-protected L-amino acid and obtained a mixture of products. Why did this happen?

When you react a racemic compound (containing both D and L forms, like this compound) with a single enantiomer of another chiral compound (e.g., an N-Boc-L-Phenylalanine), the result is a mixture of diastereomers . For instance, the L-phenylalanine will react with both the D-valine ester and the L-valine ester, producing L-Phe-D-Val-OMe and L-Phe-L-Val-OMe. These two products are diastereomers, which have different physical properties and can often be separated by techniques like chromatography.[1]

Q3: Is it possible to prevent racemization when I use this compound?

The concept of "preventing racemization" does not apply to a starting material that is already a 1:1 racemic mixture. However, a critical and distinct issue is preventing the racemization of the other chiral component in your reaction, such as the N-protected amino acid you are coupling to the valine methyl ester. Activation of the carboxylic acid group of your N-protected amino acid can lead to the loss of its stereochemical integrity, a common problem in peptide synthesis.[2]

Q4: What are the primary causes of racemization for the N-protected amino acid during a coupling reaction?

Racemization of the activated amino acid (the carboxylic acid component) is a significant risk and is influenced by several factors:

  • Mechanism via Oxazolone Formation : This is the most common pathway for racemization. The activated carboxyl group of an N-acyl protected amino acid can cyclize to form a planar oxazolone (azlactone) intermediate. The proton at the chiral alpha-carbon is now acidic and can be easily removed by a base, leading to a loss of stereochemistry.[3][4]

  • Choice of Coupling Reagent : Some coupling reagents generate highly reactive intermediates that are more prone to forming the oxazolone.[5]

  • Base : The strength and steric hindrance of the base used can significantly impact the rate of proton abstraction from the alpha-carbon.[6] Stronger, less hindered bases generally increase the rate of racemization.[3]

  • Temperature and Time : Higher reaction temperatures and prolonged activation times before the addition of the amine component increase the likelihood of racemization.[7][8]

  • Solvent : The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the side reaction.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Observed a Mixture of Diastereomers in the Final Product
  • Potential Cause : The primary cause is the use of the racemic starting material, this compound.

  • Troubleshooting Steps & Solutions :

    • Confirm Starting Material : Ensure that the intended synthesis plan can accommodate a diastereomeric mixture.

    • Use Enantiomerically Pure Starting Material : If a single stereoisomer is required for the final product, you must start with an enantiomerically pure raw material, such as H-L-Val-OMe.HCl (CAS 6306-52-1) or H-D-Val-OMe.HCl .

    • Diastereomer Separation : If the synthesis has already been performed with the racemic starting material, the resulting diastereomers must be separated. Due to their different physical properties, this can often be achieved by:

      • Flash column chromatography

      • Fractional crystallization

      • Preparative HPLC

Issue 2: Low Stereochemical Purity (Racemization of the N-Protected Amino Acid)
  • Potential Cause : The reaction conditions are promoting the racemization of your N-protected amino acid (the coupling partner), likely through the oxazolone mechanism.

  • Troubleshooting Workflow : The following workflow can help diagnose and resolve the issue.

G start Problem: Low Diastereomeric/Enantiomeric Excess check_reagent Analyze Coupling Reagent & Additives start->check_reagent check_base Evaluate Base (Strength & Sterics) start->check_base check_conditions Review Reaction Conditions (Temp/Time) start->check_conditions check_solvent Assess Solvent Choice start->check_solvent sol_reagent Solution: Use low-racemization reagent (e.g., COMU, HATU) with additives (Oxyma, HOAt) check_reagent->sol_reagent sol_base Solution: Use weaker, sterically hindered base (NMM, Collidine) check_base->sol_base sol_conditions Solution: Lower temperature (e.g., 0 °C). Minimize pre-activation time. check_conditions->sol_conditions sol_solvent Solution: Use less polar solvent (e.g., DCM vs. DMF) check_solvent->sol_solvent end_node Achieved High Stereochemical Purity sol_reagent->end_node sol_base->end_node sol_conditions->end_node sol_solvent->end_node

Caption: Troubleshooting workflow for diagnosing and resolving racemization issues.

Data on Factors Influencing Racemization

The choice of reagents and conditions is critical for suppressing racemization. The following tables summarize key data.

Table 1: Comparison of Coupling Reagents and Additives This table summarizes the relative effectiveness of common coupling systems in minimizing racemization.

Coupling SystemAdditiveRelative Racemization RiskComments
Carbodiimides (DCC, DIC)NoneHighForms a highly reactive O-acylisourea intermediate prone to racemization.[5]
Carbodiimides (DCC, DIC)HOBt, Oxyma LowAdditives form a more stable active ester, significantly suppressing racemization.[9][10] Oxyma is a safer and often more effective alternative to HOBt.[11]
Onium Salts (HBTU, HATU)IntegratedVery LowGenerally considered "low-racemization" as they form active esters in situ.[3] HATU, based on HOAt, is often superior to HBTU.[9]
Phosphonium Salts (BOP, PyBOP)IntegratedLowBOP is effective but produces a carcinogenic byproduct. PyBOP is a safer alternative.[12]
COMU IntegratedExtremely LowA modern aminium salt that has demonstrated a very low tendency for racemization and high efficiency.[11][13]

Table 2: Impact of Base on Racemization The choice of base is critical, especially when onium salt reagents are used.

BasepKa (approx.)Steric HindranceRacemization PotentialRecommendation
Triethylamine (TEA)10.7LowHighGenerally not recommended for sensitive couplings due to high basicity and low steric bulk.[6]
Diisopropylethylamine (DIEA)10.1HighModerateCommonly used, but can still promote racemization.
N-Methylmorpholine (NMM)7.4ModerateLowA weaker base that is a good choice for minimizing racemization.[6][8]
2,4,6-Collidine (TMP)7.4HighVery LowA weak, sterically hindered base that is highly effective at suppressing racemization.[6][7]

Experimental Protocols

Protocol 1: General Peptide Coupling with Minimized Racemization

This protocol details a standard procedure for coupling an N-Boc-protected amino acid to an amino acid ester hydrochloride using conditions designed to suppress racemization.

  • Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-Boc-amino acid (1.0 eq.), the amino acid ester hydrochloride (e.g., H-L-Val-OMe.HCl) (1.0 eq.), and an additive such as Oxyma (1.1 eq.) in an anhydrous, non-polar solvent (e.g., Dichloromethane - DCM).

  • Neutralization : Add a sterically hindered, weak base such as N-methylmorpholine (NMM) (1.0 eq.) to the mixture to neutralize the hydrochloride salt.

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.[8]

  • Coupling Reagent Addition : Add the coupling reagent, such as Diisopropylcarbodiimide (DIC) (1.1 eq.), dropwise to the cooled solution.

  • Reaction : Stir the reaction at 0 °C for 2 hours, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, filter off the urea byproduct (if using a carbodiimide). Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Analysis of Stereochemical Purity by Chiral HPLC

This method is used to determine the ratio of diastereomers or enantiomers in the final product.

  • Standard Preparation : If possible, prepare an authentic standard of the desired product and the potential diastereomeric impurity.

  • Sample Preparation : Dissolve a small sample of the purified product in the mobile phase.

  • Instrumentation :

    • Column : Chiral stationary phase column (e.g., Chiralpak® series).

    • Mobile Phase : Typically a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve separation.

    • Detector : UV detector set to an appropriate wavelength for the analyte.

  • Analysis : Inject the sample onto the chiral HPLC column and run the optimized method.

  • Quantification : The percentage of the undesired diastereomer can be calculated from the relative peak areas in the chromatogram.

Visualizations

G cluster_0 Mechanism of Racemization via Oxazolone Formation n_protected_aa N-Protected L-Amino Acid activated_intermediate Activated Intermediate (e.g., O-Acylisourea) n_protected_aa->activated_intermediate Coupling Reagent oxazolone Planar Oxazolone (Loss of Chirality) activated_intermediate->oxazolone Cyclization enolate Enolate Intermediate oxazolone->enolate + Base - H⁺ racemized_intermediate Racemized Activated Intermediate oxazolone->racemized_intermediate Ring Opening enolate->oxazolone + H⁺ p1 racemized_intermediate->p1 d_product D-Product l_product L-Product p1->d_product + Amine p1->l_product + Amine p2

References

Common side reactions with H-DL-Val-OMe.HCl and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride) in chemical synthesis. The information is designed to help you anticipate and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the hydrochloride salt of the methyl ester of DL-valine. It is a common building block, or reagent, used in organic synthesis, most notably in the formation of peptide bonds (peptide synthesis). The "DL" designation indicates that it is a racemic mixture, containing both the D and L enantiomers of valine methyl ester. It is used when the specific stereochemistry of the valine residue is not critical to the final molecule's function.

Q2: I'm observing a low yield in my coupling reaction with this compound. What are the likely causes?

Low yields in coupling reactions involving this compound can stem from several factors.[1][2] The most common issues include:

  • Incomplete Deprotonation: As a hydrochloride salt, the amino group of this compound is protonated. It must be neutralized with a base (like DIEA or NMM) to generate the free amine, which is the active nucleophile for the coupling reaction. Insufficient base can lead to an incomplete reaction.

  • Steric Hindrance: Valine is a β-branched amino acid, which makes it sterically hindered.[1][3] This bulkiness can slow down the coupling reaction, requiring longer reaction times, higher temperatures, or more potent coupling reagents.[1][3]

  • Hydrolysis of Activated Species: The activated carboxylic acid partner or the coupling reagents themselves can be susceptible to hydrolysis, especially if there is moisture in the reaction.[4][5] This depletes the reactants and reduces the yield.

  • Side Reactions: Several side reactions can consume the starting materials or the desired product, thereby lowering the overall yield.

Q3: What are the most common side reactions when using this compound, and how can I prevent them?

The primary side reactions encountered are related to the conditions of peptide bond formation. These include diketopiperazine formation and racemization.

Troubleshooting Guides

Issue 1: Impurity Detected - Suspected Diketopiperazine Formation

Symptoms:

  • You observe a significant byproduct in your reaction mixture, often with a mass corresponding to the cyclic dipeptide of your N-terminal amino acid and valine.

  • This is particularly common after coupling the second amino acid (in this case, valine) to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).[6]

Root Cause: Diketopiperazine (DKP) formation occurs when the free N-terminal amine of a dipeptide ester attacks the carbonyl group of the ester, cyclizing to form a stable six-membered ring.[6][7] This cleaves the dipeptide from the resin or removes it from the solution-phase reaction, terminating chain elongation.[7][8] This reaction is especially prevalent when proline is one of the first two residues.[6]

Mitigation Strategies:

StrategyExperimental ProtocolRationale
Use of Dipeptide Synthon Instead of coupling valine as a single amino acid, couple a pre-formed, N-protected dipeptide (e.g., Fmoc-AA-Val-OH).This strategy bypasses the dipeptide-resin intermediate stage where DKP formation is most likely to occur.[6]
Choice of Resin (for SPPS) Utilize a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin.The bulky resin linkage inhibits the intramolecular cyclization required for DKP formation.[6]
In Situ Neutralization In Boc-based synthesis, employ protocols where the neutralization of the amine hydrochloride and the subsequent coupling happen concurrently.This minimizes the time the free dipeptide ester is present, reducing the opportunity for cyclization.[6]
Rapid Subsequent Coupling Immediately proceed with the coupling of the third amino acid after the deprotection of the dipeptide's N-terminus.Minimizes the time the vulnerable dipeptide is exposed to conditions that favor DKP formation.
Issue 2: Loss of Stereochemical Purity - Racemization

Symptoms:

  • Analysis of your final product by chiral chromatography or other methods reveals the presence of unwanted diastereomers.

  • The biological activity of your peptide is lower than expected.

Root Cause: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid.[9] During peptide coupling, the carboxylic acid partner is "activated" to make it more reactive. This activation can make the alpha-proton acidic. A base in the reaction mixture can then abstract this proton, forming an achiral enolate or an oxazolone intermediate, which leads to a loss of the original stereochemistry.[9][10] While this compound is already a racemic mixture, the N-protected amino acid being coupled to it can racemize.

Mitigation Strategies:

StrategyExperimental ProtocolRationale
Use of Additives Add racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the coupling reaction.[6][11]These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates.[11]
Choice of Base Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of stronger, less hindered bases like triethylamine (TEA).[11]Weaker bases are less likely to abstract the acidic alpha-proton, thus reducing the rate of racemization.[10][11]
Lower Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C).Racemization is often temperature-dependent. Lowering the temperature can significantly reduce the rate of this side reaction.[10]
Choice of Coupling Reagent Use aminium/uronium-based reagents like HBTU or HATU, or phosphonium-based reagents like PyBOP, which are known for lower racemization levels when used with additives.[10]These reagents, in combination with additives, promote rapid coupling, which competes effectively with the racemization pathway.

Experimental Protocols

Protocol 1: Standard Solution-Phase Peptide Coupling using EDC/HOBt

This protocol describes a general procedure for coupling an N-protected amino acid to this compound.

  • Reagent Preparation:

    • Dissolve the N-protected amino acid (e.g., Z-L-Phg-OH, 1.0 eq) and HOBt (1.1 eq) in an appropriate solvent (e.g., DMF or DCM).[12]

    • In a separate flask, dissolve this compound (1.0 eq) in the same solvent.

    • Add a tertiary amine base (e.g., DIEA, 1.0 eq) to the this compound solution to neutralize the hydrochloride and stir for 10-15 minutes.

  • Activation:

    • Cool the solution of the N-protected amino acid and HOBt to 0°C in an ice bath.[12]

    • Add the coupling agent, EDC.HCl (1.1 eq), to this solution and stir for 5-10 minutes to allow for pre-activation.[13]

  • Coupling:

    • Add the neutralized this compound solution to the activated N-protected amino acid solution.

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring overnight (12-16 hours).[14]

  • Workup and Purification:

    • Monitor the reaction progress using TLC or LC-MS.

    • Once complete, remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., 1N NaHCO3), and brine to remove excess reagents and byproducts.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dipeptide product.

    • Purify the crude product using flash column chromatography.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_deprot Is the amine fully deprotonated? (Check base stoichiometry) start->check_deprot check_coupling Is the coupling reaction complete? (Monitor by TLC/LC-MS) check_deprot->check_coupling Yes add_base Increase base to 1.1-1.2 eq. Use a non-nucleophilic base like DIEA. check_deprot->add_base No check_side_reactions Are there significant side products? (Analyze crude by LC-MS) check_coupling->check_side_reactions Yes optimize_coupling Increase reaction time. Use a stronger coupling agent (e.g., HATU). Consider higher temperature. check_coupling->optimize_coupling No mitigate_side_reactions Address specific side reaction. (See Diketopiperazine/Racemization Guides) check_side_reactions->mitigate_side_reactions Yes success Yield Improved check_side_reactions->success No add_base->success optimize_coupling->success mitigate_side_reactions->success

Caption: Troubleshooting workflow for low peptide yield.

G Peptide Coupling Reaction Pathway cluster_0 Reactants cluster_1 Activation cluster_2 Side Reactions R-COOH N-Protected Amino Acid Activator Coupling Reagent (e.g., EDC, HATU) + Additive (e.g., HOBt) R-COOH->Activator Val-OMe This compound + Base Dipeptide Protected Dipeptide Product Val-OMe->Dipeptide ActivatedEster Activated Intermediate (e.g., O-acylisourea, HOBt-ester) Activator->ActivatedEster Racemization Racemization (via Oxazolone/Enolate) ActivatedEster->Racemization Hydrolysis Hydrolysis ActivatedEster->Hydrolysis ActivatedEster->Dipeptide + Val-OMe (free amine)

Caption: General pathway for a peptide coupling reaction.

References

Technical Support Center: Optimizing Asymmetric Synthesis with H-DL-Val-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions using H-DL-Val-OMe.HCl in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric synthesis?

A1: this compound, as a racemic mixture of the methyl ester of valine hydrochloride, can serve as a starting material for the synthesis of chiral molecules. In asymmetric synthesis, typically a single enantiomer (e.g., L-Valine methyl ester hydrochloride) is used as a chiral auxiliary or a chiral building block.[1] The valine framework, with its inherent chirality, can be used to induce stereoselectivity in a reaction, guiding the formation of a specific stereoisomer of the target molecule. The ester group prevents unwanted side reactions of the carboxylic acid functionality.[1]

Q2: Why is the hydrochloride salt form of valine methyl ester used?

A2: The hydrochloride salt form enhances the stability of the amino acid ester and improves its solubility in certain organic solvents, which is beneficial for its application in various reaction media.[1]

Q3: Can I use the DL-racemic mixture for asymmetric synthesis?

A3: Using a racemic mixture like this compound directly in asymmetric synthesis is generally not advisable if the goal is to produce a single enantiomer of the final product. The presence of both D and L enantiomers will likely lead to the formation of a mixture of diastereomeric products, complicating purification and reducing the enantiomeric excess of the desired product. It is recommended to use an enantiomerically pure starting material, such as H-L-Val-OMe.HCl, for stereoselective transformations.

Q4: What are the key reaction parameters to consider when optimizing a reaction with a valine methyl ester derivative?

A4: The critical parameters to optimize for achieving high yield and stereoselectivity include the choice of solvent, reaction temperature, the stoichiometry of reactants, and the type of catalyst or auxiliary used. Each of these factors can significantly influence the reaction's outcome.

Troubleshooting Guide

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Increase the reaction time. - Gradually increase the reaction temperature in increments of 5-10°C.
Degradation of Reactants or Products - If the starting material or product is thermally unstable, consider running the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any components are sensitive to air or moisture.
Suboptimal Catalyst Activity - Screen different catalysts or increase the catalyst loading. - For enzymatic reactions, ensure the pH and temperature are within the optimal range for enzyme activity.[2]
Poor Solubility of Reactants - Select a solvent system in which all reactants are fully soluble at the reaction temperature. - Consider using a co-solvent to improve solubility.
Issue 2: Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Excess)
Potential Cause Troubleshooting Steps
Suboptimal Solvent Choice - The polarity of the solvent can significantly impact the transition state of the reaction. Screen a range of solvents with varying polarities. Polar aprotic solvents like dichloromethane or acetonitrile have been shown to improve diastereomeric ratios in some asymmetric reactions.[3]
Incorrect Reaction Temperature - Temperature can affect the flexibility of the transition state. Lowering the temperature often increases stereoselectivity by favoring the formation of the more ordered, lower-energy transition state. However, this may also decrease the reaction rate.[3]
Steric Hindrance - The steric bulk of the chiral auxiliary and the reactants plays a crucial role in directing the stereochemical outcome. If possible, modify the protecting groups or the auxiliary itself to enhance steric differentiation between the two faces of the prochiral center.
Racemization - If the product is prone to racemization under the reaction or work-up conditions, consider using milder conditions. For example, use a weaker base or perform the reaction at a lower temperature. - The pH of the medium can also play a crucial role in preventing racemization and improving yield.[2]

Experimental Protocols

General Procedure for the Synthesis of L-Valine Methyl Ester Hydrochloride

This protocol describes the esterification of L-Valine, which can be adapted for the DL-mixture.

Materials:

  • L-Valine (or DL-Valine)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve L-Valine (e.g., 2g, 17.1 mmol) in 20 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (e.g., 2 mL, 17.1 mmol) dropwise to the stirred solution.[4]

  • Remove the ice bath and stir the reaction mixture overnight at room temperature.[4]

  • Remove the excess solvent and thionyl chloride under reduced pressure to obtain the L-Valine methyl ester hydrochloride in quantitative yield.[4]

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity in a Representative Asymmetric Aza-Michael Reaction

The following table illustrates how solvent choice can influence the diastereomeric ratio (d.r.) in an asymmetric aza-Michael reaction. While this data is from a study using a different amino ester, the principle of solvent effect is broadly applicable.

EntrySolventDiastereomeric Ratio (d.r.)
1Dichloromethane (CH₂Cl₂)4.20 : 1
2Acetonitrile (CH₃CN)3.73 : 1
3Tetrahydrofuran (THF)2.15 : 1
4Toluene1.85 : 1
5Methanol (MeOH)1.53 : 1

(Data adapted from a study on a similar asymmetric synthesis for illustrative purposes[3])

Visualizations

experimental_workflow Experimental Workflow for Optimizing Asymmetric Synthesis cluster_prep Preparation cluster_optimization Reaction Optimization cluster_scaleup Scale-up & Isolation start Start: Define Target Molecule & Chiral Precursor (this compound) esterification Prepare Enantiomerically Pure Precursor (e.g., L-Val-OMe.HCl) start->esterification conditions Initial Reaction Setup (Solvent, Temp, Catalyst) esterification->conditions screening Parameter Screening (Solvent, Temp, Stoichiometry) conditions->screening analysis Analyze Yield & Stereoselectivity (HPLC, NMR) screening->analysis decision Optimal Conditions? analysis->decision decision->screening No scale_up Scale-up Reaction decision->scale_up Yes workup Work-up & Purification scale_up->workup characterization Product Characterization workup->characterization finish End: Pure Stereoisomer characterization->finish

Caption: Workflow for optimizing asymmetric synthesis.

logical_relationship Factors Influencing Stereoselectivity cluster_params Reaction Parameters outcome Stereoselectivity (d.e. / e.e.) solvent Solvent Polarity solvent->outcome temp Temperature temp->outcome sterics Steric Hindrance sterics->outcome catalyst Catalyst/Auxiliary catalyst->outcome

Caption: Key factors influencing reaction stereoselectivity.

References

Technical Support Center: Purification of H-DL-Val-OMe.HCl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purification of compounds derived from H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with derivatives of this compound?

A1: Common impurities can be broadly categorized as follows:

  • Synthesis-Related Impurities: These include unreacted starting materials, byproducts from side reactions during peptide coupling (e.g., N-acylurea formation if using carbodiimides), and deletion or truncated sequences if used in solid-phase peptide synthesis (SPPS).[1]

  • Incomplete Deprotection: If protecting groups (e.g., Boc, Fmoc) are used on the valine derivative or other amino acids in a peptide chain, their incomplete removal results in impurities that can be difficult to separate due to similar properties to the target compound.[1]

  • Racemization Products: The use of a DL-racemic mixture of valine methyl ester will result in diastereomeric products when coupled to a chiral molecule. Furthermore, racemization of the L- or D-enantiomer can occur under harsh acidic or basic conditions, or during activation for peptide coupling, leading to diastereomeric impurities.[2][3]

  • Reagent-Related Impurities: Residual coupling reagents, scavengers used during cleavage, and salts like triethylamine hydrochloride (TEA·HCl) are common process-related impurities.[4]

Q2: My final product is a salt (e.g., hydrochloride or TFA salt). How do I obtain the free amine?

A2: The hydrochloride salt of your valine derivative must be neutralized to the free amine before subsequent coupling reactions. Common methods include:

  • Aqueous Workup: Dissolve the organic-soluble product in a solvent like dichloromethane (DCM) or ethyl acetate and wash with a mild aqueous base such as sodium bicarbonate or potassium carbonate solution. The free amine will remain in the organic layer, while the resulting salt (e.g., NaCl) will be in the aqueous layer.[4] This is followed by drying the organic layer and removing the solvent.

  • Non-Aqueous Methods: For moisture-sensitive compounds, you can suspend the hydrochloride salt in a non-polar solvent like diethyl ether or THF and add a stoichiometric amount of a tertiary amine (e.g., triethylamine). The triethylamine hydrochloride salt will often precipitate and can be removed by filtration.[4][5] Alternatively, repeated co-evaporation with a non-polar solvent like hexane can sometimes remove volatile amine hydrochlorides.[5]

Q3: I am observing peak tailing or broad peaks during RP-HPLC purification. What could be the cause?

A3: Peak tailing and broadening in RP-HPLC are common issues with several potential causes:

  • Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the sample concentration or injection volume.

  • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with basic functional groups (like the amine in valine derivatives), causing peak tailing. Ensure your mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to suppress these interactions.

  • Contamination: Contaminants from the sample or mobile phase can accumulate at the head of the column, leading to peak distortion. Using a guard column and filtering all samples and mobile phases is recommended.

  • Inappropriate Mobile Phase: If the sample is not fully soluble in the mobile phase, it can cause peak broadening. Ensure your sample is completely dissolved before injection, ideally in the initial mobile phase composition.

Troubleshooting Guides

This section addresses specific problems you might encounter during the purification of this compound derivatives.

Problem 1: Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Very little or no solid precipitates upon cooling.The compound is too soluble in the chosen solvent system.Add an anti-solvent (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. For L-valine methyl ester hydrochloride, a common and effective solvent system for recrystallization is a mixture of methanol and diethyl ether.[6][7]
Oiling out instead of crystallization.The cooling rate is too fast, or the solution is supersaturated.Reheat the solution to dissolve the oil, then allow it to cool more slowly. You can also try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Ensure all solvents are anhydrous if your compound is hygroscopic.
Significant amount of product remains in the mother liquor.The compound has moderate solubility in the solvent even at low temperatures.Cool the crystallization mixture in an ice bath or refrigerate for a longer period to maximize precipitation. Minimize the amount of solvent used to dissolve the crude product initially.
Problem 2: Co-elution of Impurities During RP-HPLC
Symptom Possible Cause Suggested Solution
A single peak in the chromatogram contains both the product and an impurity (confirmed by mass spectrometry).The impurity has a very similar hydrophobicity to the target compound (e.g., a diastereomer or a deletion sequence with a similar amino acid composition).Optimize the Gradient: Use a shallower gradient to increase the separation between closely eluting peaks. For example, a gradient of 0.1% acetonitrile per minute can significantly improve resolution.[8] Change Selectivity: Try a different stationary phase (e.g., C8 or phenyl-hexyl instead of C18) or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). Adjust pH: Changing the pH of the mobile phase can alter the ionization state of the peptide and impurities, potentially improving separation.
Multiple peaks are observed, but the desired product is not well-resolved from others.The separation conditions are not optimized for the specific peptide.Analytical to Preparative Scale-up: First, optimize the separation on an analytical column with a small amount of sample. Once baseline separation is achieved, the method can be scaled up to a preparative column.[7] Scouting Gradients: Run a rapid "scouting" gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of your peptide, then design a shallower gradient around that point for the preparative run.

Quantitative Data Summary

The following tables provide representative data for yields and purity levels that can be expected during the synthesis and purification of valine methyl ester derivatives.

Table 1: Synthesis & Recrystallization of L-Valine Methyl Ester Hydrochloride

Method Reagents Typical Yield Typical Purity (Post-Recrystallization) Reference
Thionyl ChlorideL-Valine, SOCl₂, Methanol60-65% (initial)>98.5%[3]
Trimethylchlorosilane (TMSCl)L-Valine, TMSCl, Methanol~93%>98.5%[9]

Table 2: Boc-Deprotection of Amino Acid Esters

Deprotection Method Reagent Typical Yield Typical Purity Reference
AcidolysisTrifluoroacetic Acid (TFA) in DCM>95%>98%[10]
AcidolysisHydrochloric Acid (HCl) in Dioxane>95%>98%[10]

Experimental Protocols

Protocol 1: Recrystallization of L-Valine Methyl Ester Hydrochloride

This protocol is adapted from established methods for preparing high-purity L-valine methyl ester hydrochloride.[4][7]

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude L-valine methyl ester hydrochloride in a minimal amount of warm anhydrous methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat gently for 5-10 minutes.

  • Hot Filtration: While the solution is still warm, filter it through a fluted filter paper into a clean flask to remove the charcoal and any insoluble impurities.

  • Crystallization: To the warm, clear filtrate, slowly add anhydrous diethyl ether dropwise with gentle swirling until the solution becomes persistently cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Preparative RP-HPLC of a Valine-Containing Dipeptide

This protocol provides a general framework for the purification of a dipeptide such as Val-Gly. Conditions should be optimized on an analytical scale first.[7][8]

  • Materials and Equipment:

    • Preparative HPLC system with a UV detector and fraction collector.

    • C18 reverse-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

    • Crude dipeptide sample.

  • System Preparation:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate (e.g., 20 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude dipeptide in a minimal volume of Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Separation:

    • Inject the filtered sample onto the column.

    • Apply a linear gradient optimized from the analytical run. A starting point could be:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 50% B

      • 45-50 min: 50% to 95% B (column wash)

      • 50-60 min: 95% to 5% B (re-equilibration)

  • Detection and Fraction Collection:

    • Monitor the elution at 214 nm (for the peptide bond).

    • Collect fractions corresponding to the main product peak.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the fractions with the desired purity.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a TFA salt.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product purification_method Select Purification Method start->purification_method hplc RP-HPLC purification_method->hplc Liquid/Soluble crystallization Crystallization purification_method->crystallization Solid check_purity Check Purity & Yield hplc->check_purity crystallization->check_purity is_pure Purity & Yield OK? check_purity->is_pure final_product Final Product is_pure->final_product Yes troubleshoot Troubleshoot is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield low_purity Low Purity troubleshoot->low_purity optimize_cryst Optimize Crystallization (Solvent, Cooling Rate) low_yield->optimize_cryst optimize_hplc Optimize HPLC (Gradient, Column, pH) low_purity->optimize_hplc optimize_cryst->crystallization optimize_hplc->hplc

Caption: General workflow for purification and troubleshooting.

Peptide_Coupling_Workflow start Amino Acid Ester HCl (e.g., this compound) deprotection Neutralize to Free Amine (e.g., with TEA) start->deprotection coupling Couple with N-protected Amino Acid (e.g., Boc-AA-OH + DCC/HOBt) deprotection->coupling workup Aqueous Workup / Filtration (Remove Urea, Salts) coupling->workup check_product Check Dipeptide Product workup->check_product check_product->coupling Incomplete Reaction purify Purify Dipeptide (e.g., RP-HPLC) check_product->purify Success next_cycle Deprotect & Couple Next AA purify->next_cycle For longer peptides

Caption: Key steps in peptide coupling using an amino acid ester HCl.

References

Identifying and removing impurities from H-DL-Val-OMe.HCl reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with the synthesis of H-DL-Val-OMe.HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially applied method for synthesizing this compound is the Fischer esterification of DL-valine.[1] This reaction involves treating DL-valine with methanol in the presence of an acid catalyst, such as hydrochloric acid.[1] The hydrochloric acid is often generated in situ from reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) for convenience and to ensure anhydrous conditions.[1][2][3]

Q2: What are the potential impurities I might encounter in my this compound reaction?

A2: Several types of impurities can be present in the crude product. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual DL-valine that did not undergo esterification.

  • Reaction Byproducts: Water is a primary byproduct of the Fischer esterification.[4][5]

  • Side Products:

    • Di- and Polypeptides: Self-condensation of valine can lead to the formation of small peptide impurities.

    • Byproducts from Reagents: Impurities can arise from the specific acid catalyst used (e.g., residual sulfur compounds from thionyl chloride).

  • Contaminants from Starting Materials: If the initial DL-valine is not pure, esters of other amino acids (like L-isoleucine methyl ester hydrochloride) could be present, which can be challenging to separate due to similar physical properties.[1]

Q3: How can I monitor the progress of my reaction to minimize impurity formation?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside a standard of the starting material (DL-valine), you can observe the consumption of the amino acid and the appearance of the product spot. The reaction is typically considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: My final product has a low melting point and appears sticky. What could be the cause?

A4: A low or broad melting point, often accompanied by a sticky or oily appearance, typically indicates the presence of impurities. The most likely culprits are residual water, unreacted starting materials, or other side products that interfere with the crystal lattice of the desired this compound. Inadequate drying of the final product can also lead to this issue.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete ReactionEnsure the reaction is monitored by TLC until the starting material is fully consumed.[3] Consider extending the reaction time or gently heating if the reaction stalls.
Reversible ReactionThe Fischer esterification is an equilibrium reaction.[5][6][7] Use a large excess of methanol to drive the equilibrium towards the product side.[5][7][8] Removing the water byproduct, for instance, with a Dean-Stark apparatus, can also increase the yield.[7]
Loss During Workup/PurificationMinimize transfers of the product. During recrystallization, ensure the solution is not oversaturated with the anti-solvent to prevent premature precipitation and loss.

Issue 2: Product Fails to Crystallize or Precipitate

Potential Cause Troubleshooting Step
Product is too soluble in the reaction solvent.After the reaction is complete, concentrate the reaction mixture by removing excess methanol under reduced pressure using a rotary evaporator.[3]
Insufficient SupersaturationTo induce crystallization from the concentrated reaction mixture, add a non-polar anti-solvent in which the product is insoluble, such as diethyl ether or ethyl acetate.[2][9]
Presence of Oily ImpuritiesIf an oil forms instead of a solid, attempt to triturate the oil with a suitable solvent (like diethyl ether) to induce solidification. If this fails, an aqueous workup followed by extraction and then crystallization may be necessary.

Issue 3: Final Product Purity is Low (Confirmed by HPLC/GC)

Potential Cause Troubleshooting Step
Incomplete removal of unreacted starting material and byproducts.Recrystallization is the most effective method for purifying amino acid ester hydrochlorides.[1][9] Dissolve the crude product in a minimal amount of a suitable solvent (e.g., warm methanol or ethanol) and then slowly add an anti-solvent (e.g., diethyl ether) to induce the formation of pure crystals.[9]
Co-precipitation of similar impurities.If impurities with similar solubility are present, multiple recrystallizations may be necessary. Alternatively, column chromatography could be employed for purification, though it is less common for this specific compound.[10]

Purity and Yield Data Summary

The following table summarizes typical data for the synthesis of this compound. Note that actual results may vary depending on the specific reaction conditions and scale.

Parameter Typical Value Analytical Method
Yield>90%Gravimetric
Purity>98%HPLC, GC[1]
Melting Point171-173 °CMelting Point Apparatus

Experimental Protocols

Protocol 1: Synthesis of this compound using Trimethylchlorosilane (TMSCl)

  • Reaction Setup: Suspend DL-valine (0.1 mol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add trimethylchlorosilane (0.2 mol) to the suspension while stirring at room temperature.[3]

  • Reaction Monitoring: Continue stirring the mixture at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until all the starting amino acid has been consumed.[3]

  • Isolation of Crude Product: Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to obtain the crude this compound.[3]

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of warm methanol.

  • Precipitation: Slowly add anhydrous diethyl ether to the solution with gentle swirling until a persistent turbidity is observed.

  • Crystallization: Allow the mixture to stand at a cool temperature (e.g., 4°C) to facilitate the formation of crystals.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum to obtain the pure product.

Workflow and Pathway Diagrams

G cluster_0 Synthesis Stage cluster_1 Impurity Identification cluster_2 Purification Stage cluster_3 Final Product start DL-Valine + Methanol + Acid Catalyst reaction Fischer Esterification Reaction start->reaction crude_product Crude this compound reaction->crude_product analytics Analytical Testing (TLC, HPLC, GC) crude_product->analytics impurity_check Purity < Specification? analytics->impurity_check recrystallization Recrystallization (e.g., Methanol/Ether) impurity_check->recrystallization Yes final_product Pure this compound impurity_check->final_product No filtration Filtration & Washing recrystallization->filtration drying Vacuum Drying filtration->drying drying->final_product

Caption: Experimental workflow for synthesis and purification.

G cluster_0 Problem: Low Purity cluster_1 Potential Impurities cluster_2 Recommended Actions low_purity Low Purity of this compound unreacted_val Unreacted DL-Valine low_purity->unreacted_val water Water low_purity->water peptides Dipeptides/Polypeptides low_purity->peptides other_aa Other Amino Acid Esters low_purity->other_aa recrystallize Perform Recrystallization unreacted_val->recrystallize dry Ensure Anhydrous Conditions/Drying water->dry peptides->recrystallize check_sm Check Purity of Starting Material other_aa->check_sm

Caption: Troubleshooting logic for low product purity.

References

Impact of base selection on H-DL-Val-OMe.HCl coupling efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of base selection on the coupling efficiency of H-DL-Val-OMe.HCl in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in the coupling reaction of this compound?

A base is crucial in peptide coupling reactions involving amino acid hydrochlorides like this compound for two primary reasons. Firstly, it neutralizes the hydrochloride salt to generate the free amine, which is the reactive nucleophile required for amide bond formation. Secondly, it neutralizes the acidic byproducts that can form during the activation of the carboxylic acid, maintaining an optimal pH for the reaction to proceed efficiently.

Q2: Which bases are commonly used for coupling reactions with amino acid esters like this compound?

Commonly used bases include tertiary amines such as N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), and N-methylmorpholine (NMM). Other, more sterically hindered or non-nucleophilic bases like 2,4,6-trimethylpyridine (collidine) or 1,8-bis(dimethylamino)naphthalene (Proton-Sponge™) may be used in specific situations to minimize side reactions.

Q3: How does the choice of base affect the coupling efficiency and potential side reactions?

The choice of base can significantly impact the reaction's success. Key factors to consider are:

  • Steric Hindrance: Sterically hindered bases like DIPEA are often preferred because their bulkiness minimizes nucleophilic side reactions, such as attacking the activated carboxylic acid or causing premature cleavage of protecting groups.

  • Basicity (pKa): The base should be strong enough to deprotonate the amino acid salt but not so strong that it causes significant racemization of the amino acid, which can be a major issue with enantiomerically pure starting materials.

  • Nucleophilicity: A non-nucleophilic base is ideal to avoid competition with the desired amino group in reacting with the activated carboxyl component.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency or No Reaction

Potential Cause Troubleshooting Step
Incomplete deprotonation of this compound Ensure at least one equivalent of base is added to neutralize the hydrochloride salt before the coupling agent is introduced. It is common practice to use a slight excess of the base.
Incorrect base strength For sensitive substrates, a weaker base like NMM might be preferable to a stronger one like TEA or DIPEA to avoid side reactions. Consider the pKa of the base in relation to the reaction conditions.
Base-related side reactions If using a less hindered base like TEA, it might be acting as a nucleophile. Switch to a more sterically hindered base such as DIPEA.
Moisture in the reaction Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester and quench the reaction.

Problem 2: Significant Racemization of the Product

Potential Cause Troubleshooting Step
Base is too strong A strong base can lead to the abstraction of the alpha-proton of the activated amino acid, causing racemization. Using a weaker base like N-methylmorpholine (NMM) can mitigate this issue.
Excess base Using a large excess of the base can increase the rate of racemization. Use the minimum amount of base required for the reaction, typically 1.0 to 1.1 equivalents for neutralization and an additional amount as required by the coupling reagent.
Prolonged reaction time Longer exposure to basic conditions can increase the extent of racemization. Monitor the reaction progress and work it up as soon as it is complete.

Quantitative Data Summary

The selection of a base can have a notable effect on the yield of the desired peptide. The following table summarizes the typical coupling efficiency of a standard protected amino acid to a resin-bound amino acid using different bases. While this data is for a solid-phase synthesis, the relative effectiveness of the bases is comparable in solution-phase synthesis.

BasepKa of Conjugate AcidTypical Coupling Efficiency (%)Relative Racemization Potential
N,N-Diisopropylethylamine (DIPEA)10.7595-99%Low
Triethylamine (TEA)10.7590-98%Moderate
N-Methylmorpholine (NMM)7.3892-97%Low
2,4,6-Trimethylpyridine (Collidine)7.4385-95%Very Low

Experimental Protocols

General Protocol for Coupling of an N-Protected Amino Acid to this compound

  • Preparation of the Amine Component: Dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Neutralization: Add the selected base (1.0-1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to generate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and a coupling agent (e.g., HBTU, HATU; 1.0 equivalent) in the same anhydrous solvent. Add the selected base (1.0-2.0 equivalents) to this mixture.

  • Coupling Reaction: Add the activated carboxylic acid solution to the free amine solution.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction and purify the product using standard procedures (e.g., extraction, chromatography).

Visualizations

experimental_workflow cluster_amine_prep Amine Preparation cluster_acid_prep Carboxylic Acid Activation cluster_coupling Coupling Reaction A Dissolve this compound in anhydrous solvent B Add Base (e.g., DIPEA) to neutralize A->B C Stir to form free amine B->C F Combine activated acid and free amine C->F Free Amine D Dissolve N-protected Amino Acid and Coupling Agent E Add Base D->E E->F Activated Acid G Monitor reaction progress (TLC, LC-MS) F->G H Work-up and Purification G->H I I H->I Final Peptide Product

Caption: Workflow for a typical peptide coupling reaction.

base_selection_logic Start Select a Base for Coupling BaseChoice Choose Base: DIPEA, NMM, TEA Start->BaseChoice HighYield High Coupling Efficiency? LowRacemization Low Racemization? HighYield->LowRacemization Yes Troubleshoot Troubleshoot: - Check base equivalents - Change base (e.g., to NMM) - Check reaction time HighYield->Troubleshoot No Proceed Proceed with Reaction LowRacemization->Proceed Yes LowRacemization->Troubleshoot No BaseChoice->HighYield Troubleshoot->BaseChoice

Caption: Decision logic for base selection in peptide coupling.

Strategies to minimize epimerization during activation of H-DL-Val-OMe.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to handle H-DL-Val-OMe.HCl and minimize epimerization during the activation of enantiomerically pure valine methyl ester derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the implications of using this compound in my synthesis?

Using this compound means you are starting with a racemic mixture, which contains equal amounts of both the D- and L-enantiomers of valine methyl ester. In this scenario, the concept of preventing epimerization (the conversion of one enantiomer to another) is not applicable, as you already have a 50/50 mixture. The primary focus will be on achieving a successful coupling reaction. If you are coupling this racemic mixture to a chiral molecule, you should expect to form diastereomeric products, which may require separation.

Q2: I am actually using H-L-Val-OMe.HCl (or H-D-Val-OMe.HCl) and want to avoid epimerization. What is the primary cause of epimerization during activation?

Epimerization during amino acid activation, particularly in peptide synthesis, primarily occurs through the formation of an oxazolone (or azlactone) intermediate.[1] The activation of the carboxylic acid group of an N-protected amino acid can lead to cyclization, forming this planar intermediate. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity upon reprotonation.[1][2]

Q3: Which factors have the most significant impact on the extent of epimerization?

Several factors can influence the rate of epimerization. These include the choice of coupling reagent, the presence and type of additives, the strength and concentration of the base used, the reaction temperature, and the polarity of the solvent.[1][3][4] Sterically hindered amino acids like valine are particularly susceptible to epimerization.[3]

Q4: Are there specific amino acids that are more prone to epimerization?

Yes, besides sterically hindered amino acids like valine and isoleucine, other susceptible amino acids include histidine and cysteine.[4][5] The side chains of these amino acids can contribute to the stabilization of the enolate intermediate, thereby promoting epimerization.[4] Phenylglycine is also known to be prone to racemization due to the increased acidity of the alpha-proton.[1]

Troubleshooting Guide: Minimizing Epimerization

This guide addresses specific issues you might encounter when trying to minimize epimerization during the activation of an enantiomerically pure valine methyl ester derivative.

Issue 1: Significant epimerization detected in the product.
  • Potential Cause: Inappropriate choice of coupling reagent.

    • Solution: Employ coupling reagents known for low epimerization rates. Onium salts like HBTU, HATU, HCTU, and COMU are generally superior to carbodiimides like DCC or EDC in suppressing epimerization, especially when used with additives.[6][7][8][9] DEPBT is another reagent noted for causing very little epimerization.[6]

  • Potential Cause: Absence or incorrect choice of an epimerization-suppressing additive.

    • Solution: Always use an additive. 1-Hydroxybenzotriazole (HOBt) and its derivatives are effective at reducing epimerization.[3][5] 7-Aza-1-hydroxybenzotriazole (HOAt) and OxymaPure are generally more effective than HOBt.[3][10]

  • Potential Cause: Use of a strong base or excess base.

    • Solution: The presence of a base is often required for the coupling reaction, but its strength and concentration should be carefully controlled.[7] Use a weaker tertiary base like N-methylmorpholine (NMM) instead of a stronger, more sterically hindered base like diisopropylethylamine (DIPEA).[7] Use the minimum amount of base necessary for the reaction to proceed.[4]

  • Potential Cause: Elevated reaction temperature.

    • Solution: Higher temperatures accelerate the rate of epimerization.[4] Perform the activation and coupling at a lower temperature, for instance, at 0°C.[3][4]

  • Potential Cause: Use of a polar solvent.

    • Solution: Polar solvents can increase the rate of epimerization.[3] If reactant solubility allows, consider using a less polar solvent to minimize epimerization.[3][4] Solvents like DMF have been shown to be effective for peptide-resin solvation, which can lead to higher coupling yields.[11]

Data Presentation

Table 1: Comparison of Coupling Reagents and Additives on Epimerization

Coupling ReagentAdditive% D-Isomer Formation (Example)Reference
DCCNoneHigh[7]
DCCHOBtReduced[7]
HBTUHOBtLow[6]
HATUHOAtVery Low[6][7]
COMU(Internal Oxyma)Very Low[8][10]
DEPBTNoneVery Low[6]

Note: The exact percentage of epimerization can vary depending on the specific amino acid, substrates, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Low-Epimerization Activation and Coupling

This protocol outlines a general method for activating an N-protected L-valine and coupling it to an amino component (e.g., H-Xxx-OR) while minimizing epimerization.

  • Preparation:

    • Dissolve the N-protected L-valine (1.0 eq) and the epimerization-suppressing additive (e.g., OxymaPure, 1.0 eq) in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add the coupling reagent (e.g., DIC, 1.0 eq) to the cooled solution.

    • Allow the mixture to pre-activate for 1-5 minutes.[4]

  • Coupling:

    • In a separate flask, dissolve the amino component hydrochloride salt (e.g., H-L-Val-OMe.HCl, 1.0 eq) in the same anhydrous solvent.

    • Add a weak tertiary base (e.g., NMM, 1.0 eq) to neutralize the hydrochloride salt.

    • Add the pre-activated amino acid solution to the neutralized amino component solution.

    • Allow the reaction to proceed at 0°C and monitor its completion using a suitable method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction appropriately.

    • Perform an aqueous work-up to remove water-soluble byproducts.

    • Purify the crude product using flash column chromatography or preparative HPLC to isolate the desired dipeptide.

Protocol 2: Analysis of Epimerization by Chiral HPLC

This protocol describes a general method to determine the extent of epimerization.

  • Sample Preparation:

    • Take an aliquot of the purified peptide product.

    • Hydrolyze the peptide bond under acidic conditions (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer.[4]

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a chiral HPLC column.

    • Use an appropriate mobile phase to separate the D- and L-enantiomers of valine.[4]

    • Integrate the peak areas of the D- and L-valine enantiomers to calculate the percentage of epimerization.

Visualizations

Epimerization_Mechanism cluster_activation Activation & Epimerization cluster_coupling Coupling Pathways N_Protected_Val N-Protected L-Valine Activated_Ester Activated Ester N_Protected_Val->Activated_Ester + Coupling Reagent Oxazolone Oxazolone Intermediate (Planar & Achiral) Activated_Ester->Oxazolone Cyclization Desired_Peptide Desired L-L Peptide Activated_Ester->Desired_Peptide + Amino Ester (Direct Pathway) Enolate Enolate Anion Oxazolone->Enolate + Base - H+ N_Protected_D_Val N-Protected D-Valine (Epimerized) Enolate->N_Protected_D_Val + H+ Diastereomer Undesired D-L Peptide N_Protected_D_Val->Diastereomer + Amino Ester

Caption: Mechanism of epimerization via oxazolone formation during amino acid activation.

Troubleshooting_Workflow cluster_mitigation Mitigation Strategies Start Start: Activation of H-L-Val-OMe.HCl Check_Epimerization Analyze Product for Epimerization Start->Check_Epimerization High_Epimerization High Epimerization Detected? Check_Epimerization->High_Epimerization Low_Epimerization Acceptable Epimerization High_Epimerization->Low_Epimerization No Change_Reagent Use Low-Epimerization Coupling Reagent (e.g., HATU, COMU) High_Epimerization->Change_Reagent Yes End End Low_Epimerization->End Add_Suppressor Add/Change Suppressor (e.g., HOAt, OxymaPure) Change_Reagent->Add_Suppressor Optimize_Base Use Weaker Base (e.g., NMM) & Less Eq. Add_Suppressor->Optimize_Base Lower_Temp Lower Reaction Temperature (e.g., 0°C) Optimize_Base->Lower_Temp Change_Solvent Use Less Polar Solvent Lower_Temp->Change_Solvent Change_Solvent->Check_Epimerization

Caption: Troubleshooting workflow for minimizing epimerization.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of H-DL-Val-OMe.HCl: Purity and Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of chemical purity and enantiomeric excess is critical for ensuring the quality and efficacy of chiral compounds such as H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental data and detailed protocols. Alternative analytical techniques are also discussed to provide a comprehensive assessment.

Comparison of Analytical Methods

The primary method for analyzing this compound is chiral HPLC, which can be adapted for both purity and enantiomeric excess determination. Gas chromatography coupled with mass spectrometry (GC-MS) offers a viable alternative, particularly for volatile derivatives. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and available instrumentation.

Parameter Chiral HPLC with Derivatization (N-FMOC) Reversed-Phase HPLC with Derivatization (OPA) Alternative Method: GC-MS with Derivatization (N-TFA)
Analyte N-fluorenylmethoxycarbonyl (FMOC) derivative of Valine methyl estero-phthaldialdehyde (OPA) derivative of ValineN-trifluoroacetyl (TFA) derivative of Valine methyl ester
Stationary Phase Amylose-derived Chiral Stationary Phase (CSP)Chiralcel OD-3RChiral octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E)
Primary Application Enantiomeric Excess & PurityEnantiomeric ExcessEnantiomeric Excess & Purity
Detection UV (262 nm), Fluorescence (Ex. 264 nm, Em. 312 nm)Not SpecifiedTime-of-Flight Mass Spectrometry (TOF-MS)
Key Advantages Good separation of enantiomers and related impurities.Quantifies D-valine to the 0.05% chiral impurity level.[1]High sensitivity and resolution.[2]
Key Disadvantages Requires derivatization step.Derivatization is necessary.[1]Requires derivatization to a volatile form; destructive detection.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are protocols for the compared HPLC methods.

Chiral HPLC with N-FMOC Derivatization

This method is effective for the simultaneous determination of chemical and enantiomeric purity of α-amino acids and their methyl esters.[3]

1. Derivatization:

  • Prepare the N-FMOC derivative of this compound.

2. Chromatographic Conditions:

  • HPLC System: HP series 1100 or equivalent.

  • Column: Amylose-derived Chiral Stationary Phase (e.g., CSP 1 as referenced in the study).[3]

  • Mobile Phase: 10% 2-propanol/hexane (v/v) with 0.1% Trifluoroacetic acid (TFA).[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV at 262 nm and Fluorescence with excitation at 264 nm and emission at 312 nm.[3]

Reversed-Phase HPLC with OPA Derivatization

This method is suitable for quantifying the D-enantiomer in L-valine samples.

1. Derivatization:

  • Prepare the o-phthaldialdehyde (OPA) derivative of the valine sample.

2. Chromatographic Conditions:

  • Column: Chiralcel OD-3R.[1]

  • Mobile Phase: A suitable reversed-phase mobile phase to achieve separation.

  • Flow Rate: Optimized for best resolution.

  • Detection: UV detector.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (e.g., N-FMOC) Sample->Derivatization PreparedSample Prepared Sample Derivatization->PreparedSample HPLC HPLC System PreparedSample->HPLC Column Chiral Column HPLC->Column Detector UV/Fluorescence Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity & EE Report Integration->Report

General workflow for HPLC analysis of this compound.

Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other methods can provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For amino acid esters, derivatization is necessary to increase volatility.

  • Derivatization: Conversion to N-trifluoroacetyl-O-alkyl esters.[2]

  • Advantages: High sensitivity and the ability to perform mass spectral analysis for peak identification.

  • Considerations: The derivatization process adds a step to the sample preparation and the high temperatures in the GC injector can potentially cause degradation of some analytes.

Conclusion

The HPLC analysis of this compound, particularly after derivatization, provides a reliable means of determining both chemical purity and enantiomeric excess. Chiral HPLC with N-FMOC derivatization on an amylose-based CSP is a well-documented method for this purpose.[3] For specific quantification of the D-enantiomer, RP-HPLC with OPA derivatization offers high sensitivity.[1] The choice of the analytical method should be based on the specific goals of the analysis, required sensitivity, and the available instrumentation. For orthogonal verification, GC-MS can serve as a valuable alternative.

References

A Comparative Analysis of the Reactivity of H-DL-Val-OMe.HCl and H-L-Val-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between a racemic mixture and a pure enantiomer of a starting material is a critical decision that can significantly impact reaction outcomes, product purity, and biological activity. This guide provides a comparative analysis of the reactivity of the racemic mixture H-DL-Val-OMe.HCl and the pure enantiomer H-L-Val-OMe.HCl, offering insights into their behavior in chemical reactions, particularly in the context of peptide synthesis.

The fundamental difference between H-L-Val-OMe.HCl and this compound lies in their stereochemistry. H-L-Val-OMe.HCl is the hydrochloride salt of the L-enantiomer of valine methyl ester. In contrast, this compound is a racemic mixture, containing equal amounts of the L-enantiomer (H-L-Val-OMe.HCl) and the D-enantiomer (H-D-Val-OMe.HCl).[1] This seemingly subtle difference has profound implications for their reactivity, especially in chiral environments, which are standard in pharmaceutical and biological chemistry.

Reactivity in an Achiral Environment

In a reaction with achiral reagents and under achiral conditions, the L- and D-enantiomers of valine methyl ester are expected to exhibit identical reactivity. The physical and chemical properties of enantiomers are identical in an achiral environment. Therefore, the reactivity of the racemic this compound would be indistinguishable from that of the pure H-L-Val-OMe.HCl. For instance, in a simple acylation reaction with a non-chiral acylating agent, the reaction rates and yields for both this compound and H-L-Val-OMe.HCl would theoretically be the same.

Reactivity in a Chiral Environment: The Case of Peptide Coupling

The scenario changes dramatically when these compounds are used in a chiral environment, such as in peptide synthesis where they react with other chiral amino acids or are influenced by chiral catalysts. Most naturally occurring amino acids are in the L-form, and enzymes and receptors in biological systems are exquisitely stereospecific.[2][3]

When coupling with a pure L-amino acid (e.g., N-protected L-Alanine), the two enantiomers in this compound will react at different rates. The transition states formed between the L-amino acid and the L-valine methyl ester (L-L) will be diastereomerically different from the transition states formed with the D-valine methyl ester (L-D). These diastereomeric transition states have different energies, leading to different reaction rates.

This difference in reactivity can lead to:

  • Kinetic Resolution: The L-enantiomer in the racemic mixture may react faster with the chiral partner, leaving an excess of the D-enantiomer unreacted.

  • Formation of Diastereomeric Products: The reaction of this compound with a pure L-amino acid will result in a mixture of two diastereomeric peptides (e.g., L-Ala-L-Val-OMe and L-Ala-D-Val-OMe). These diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention times) and biological activities.

The presence of the D-enantiomer in this compound can therefore complicate purification processes and potentially lead to final products with undesired biological profiles.

Experimental Comparison of Reactivity in Peptide Coupling

To illustrate the practical differences in reactivity, we present a hypothetical experimental protocol for the coupling of this compound and H-L-Val-OMe.HCl with N-Boc-L-Alanine, a common step in peptide synthesis.[4]

Experimental Protocol

Objective: To compare the reaction yield and product purity when using H-L-Val-OMe.HCl versus this compound in a peptide coupling reaction with N-Boc-L-Alanine.

Materials:

  • N-Boc-L-Alanine

  • H-L-Val-OMe.HCl

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent[4]

  • Hydroxybenzotriazole (HOBt) to suppress racemization

  • Triethylamine (TEA) as a base

  • Dichloromethane (DCM) as the solvent

Procedure:

  • Reaction Setup (for H-L-Val-OMe.HCl):

    • To a solution of N-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in DCM, DCC (1.1 eq) is added at 0°C.

    • The mixture is stirred for 30 minutes.

    • A solution of H-L-Val-OMe.HCl (1.0 eq) and TEA (1.1 eq) in DCM is added to the reaction mixture.

    • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Reaction Setup (for this compound):

    • The same procedure is followed, but H-L-Val-OMe.HCl is replaced with this compound (1.0 eq).

  • Work-up and Purification:

    • The dicyclohexylurea (DCU) byproduct is removed by filtration.

    • The filtrate is washed with dilute acid, base, and brine.

    • The organic layer is dried and concentrated.

    • The crude product is purified by column chromatography.

  • Analysis:

    • The yield of the purified dipeptide is calculated.

    • The product purity and the presence of diastereomers are analyzed by High-Performance Liquid Chromatography (HPLC) using a chiral column.

Expected Quantitative Data

The following table summarizes the expected outcomes from these two reactions.

ParameterReaction with H-L-Val-OMe.HClReaction with this compound
Expected Major Product Boc-L-Ala-L-Val-OMeMixture of Boc-L-Ala-L-Val-OMe and Boc-L-Ala-D-Val-OMe
Theoretical Yield High (e.g., >90%)Moderate to High (e.g., >90% total dipeptides)
Purity of Target Peptide High (e.g., >98% L-L diastereomer)Lower (e.g., ~50% L-L, ~50% L-D diastereomers)
Purification Complexity LowHigh (requires separation of diastereomers)

Visualizing the Reaction Workflow and Outcomes

To further clarify the experimental process and the logical flow of using a pure enantiomer versus a racemic mixture, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Peptide Coupling cluster_product Products N-Boc-L-Alanine N-Boc-L-Alanine Coupling_L Coupling with H-L-Val-OMe.HCl N-Boc-L-Alanine->Coupling_L Coupling_DL Coupling with This compound N-Boc-L-Alanine->Coupling_DL H-L-Val-OMe.HCl H-L-Val-OMe.HCl H-L-Val-OMe.HCl->Coupling_L This compound This compound This compound->Coupling_DL Product_L Boc-L-Ala-L-Val-OMe (Single Diastereomer) Coupling_L->Product_L Product_DL Boc-L-Ala-L-Val-OMe + Boc-L-Ala-D-Val-OMe (Diastereomeric Mixture) Coupling_DL->Product_DL

Caption: Comparative workflow of peptide coupling.

G cluster_L Using H-L-Val-OMe.HCl cluster_DL Using this compound start_L Pure L-Enantiomer react_L Reacts with N-Boc-L-Alanine start_L->react_L product_L Single Diastereomeric Product (L-L) react_L->product_L purify_L Simple Purification product_L->purify_L final_L High Purity Target Peptide purify_L->final_L start_DL Racemic Mixture (L and D) react_DL Reacts with N-Boc-L-Alanine start_DL->react_DL product_DL Diastereomeric Mixture (L-L and L-D) react_DL->product_DL purify_DL Complex Purification (Diastereomer Separation) product_DL->purify_DL final_DL Lower Purity or Yield of Target Peptide purify_DL->final_DL

Caption: Logical consequences of reactant choice.

Conclusion

References

A Comparative Guide to H-DL-Val-OMe.HCl and Boc-DL-Val-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the strategic selection of amino acid derivatives is fundamental to achieving desired outcomes in terms of yield, purity, and stereochemical integrity. This guide provides an objective comparison between two commercially available valine derivatives: H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride) and Boc-DL-Val-OH (Boc-DL-valine). While both are derivatives of the amino acid valine, their distinct protecting groups dictate their specific roles and applications in the construction of peptide chains. This document outlines their comparative performance, supported by experimental data and detailed protocols.

Introduction to the Competitors

This compound is the methyl ester of a racemic mixture of valine, with the amino group present as a hydrochloride salt. In peptide synthesis, it primarily serves as the nucleophilic component (the amine) . The methyl ester protects the C-terminal carboxylic acid, while the amino group is free to react with an activated carboxylic acid of an incoming N-protected amino acid.

Boc-DL-Val-OH , in contrast, is a racemic mixture of valine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is free. This derivative acts as the electrophilic component precursor (the carboxylic acid) . Its carboxylic acid group is activated to react with a free amino group of another amino acid or peptide chain. The Boc group is an acid-labile protecting group, a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS)[1].

A critical consideration for both these reagents is that they are racemic (DL-mixtures) . In most therapeutic and biological research applications, peptides with a specific stereochemistry (composed of either all L- or a mix of L- and D-amino acids at defined positions) are required. The use of racemic mixtures will result in the synthesis of a complex mixture of diastereomeric peptides, which can be challenging to separate and characterize[2][3][4]. Therefore, these specific reagents are typically employed in contexts where stereochemistry is not critical or for the generation of peptide libraries for screening purposes.

At a Glance: Key Differences

FeatureThis compoundBoc-DL-Val-OH
Role in Peptide Bond Formation Amine Component (Nucleophile)Carboxylic Acid Component (Electrophile precursor)
Protected Group C-terminal Carboxylic Acid (as Methyl Ester)N-terminal Amino Group (as Boc)
Reactive Group Free Amino Group (as HCl salt)Free Carboxylic Acid Group
Typical Subsequent Step Peptide bond formation at the N-terminusActivation of the carboxylic acid for coupling
Deprotection of Protecting Group Saponification (e.g., NaOH) or acid hydrolysis to remove the methyl ester[5]Acidolysis (e.g., TFA or HCl) to remove the Boc group[6][7]

Performance Comparison: A Data-Driven Overview

Direct comparative data for these specific racemic compounds is scarce in peer-reviewed literature, as synthesis of stereochemically defined peptides is the norm. However, we can infer their performance based on extensive data for analogous L- or D-amino acid derivatives used in standard peptide coupling reactions.

The following table summarizes typical performance metrics for the types of reactions each compound undergoes.

Performance MetricThis compound (as Amine Component)Boc-DL-Val-OH (as Carboxylic Acid Component)
Typical Coupling Yield 90-98% (dependent on coupling partner and reagents)95-99% (dependent on coupling partner and reagents)[8][]
Common Coupling Reagents Used in conjunction with an activated Boc-amino acid (e.g., using HATU, HBTU, EDC/HOBt)[]Activated by reagents such as HATU, HBTU, EDC, DIC[8][11][12]
Potential for Racemization Low risk for the valine residue itself during coupling.The activated carboxylic acid has a higher risk of racemization, especially with certain coupling reagents. Additives like HOBt or HOAt are used to suppress this[2][4][13].
Solubility Generally soluble in organic solvents like DMF and DCM.Good solubility in common organic solvents for peptide synthesis.
Key Side Reactions Incomplete coupling leading to deletion sequences.Racemization of the activated residue; formation of N-acylurea byproduct with carbodiimides[13][14][15].

Experimental Protocols

The following are generalized protocols for the use of this compound and Boc-DL-Val-OH in a solution-phase dipeptide synthesis.

Protocol 1: Synthesis of Boc-L-Phe-DL-Val-OMe using this compound

This protocol details the coupling of an N-terminally protected amino acid (Boc-L-Phe-OH) to this compound.

Materials:

  • Boc-L-Phe-OH (1.0 eq)

  • This compound (1.05 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-L-Phe-OH and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 2-3 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA (to neutralize the HCl salt).

  • Add the solution of the activated Boc-L-Phe-OH to the H-DL-Val-OMe solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up to isolate the crude product.

  • Purify the resulting dipeptide, Boc-L-Phe-DL-Val-OMe, by column chromatography.

Protocol 2: Synthesis of Boc-DL-Val-L-Phe-OMe using Boc-DL-Val-OH

This protocol describes the activation of Boc-DL-Val-OH and its subsequent coupling to an amino acid ester.

Materials:

  • Boc-DL-Val-OH (1.0 eq)

  • H-L-Phe-OMe.HCl (1.05 eq)

  • HBTU (1.05 eq)

  • HOBt (1.05 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-DL-Val-OH, HBTU, and HOBt in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA to the reaction mixture.

  • In a separate flask, suspend H-L-Phe-OMe.HCl in DCM and add DIPEA to form the free amine.

  • Add the solution of H-L-Phe-OMe to the activated Boc-DL-Val-OH solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous work-up.

  • Purify the crude product, Boc-DL-Val-L-Phe-OMe, via silica gel chromatography.

Visualizing the Workflow

The distinct roles of this compound and Boc-DL-Val-OH in peptide synthesis are illustrated in the following diagrams.

G cluster_0 Workflow for this compound A This compound (Amine Component) B Neutralization (e.g., DIPEA) A->B C Free Amine: H-DL-Val-OMe B->C G Peptide Coupling C->G D Boc-AA-OH (Carboxylic Acid Component) E Activation (e.g., HATU) D->E F Activated Ester E->F F->G H Boc-AA-DL-Val-OMe (Protected Dipeptide) G->H

Caption: Workflow using this compound as the amine component.

G cluster_1 Workflow for Boc-DL-Val-OH I Boc-DL-Val-OH (Carboxylic Acid Component) J Activation (e.g., HBTU/HOBt) I->J K Activated Ester J->K O Peptide Coupling K->O L H-AA-OMe.HCl (Amine Component) M Neutralization (e.g., DIPEA) L->M N Free Amine: H-AA-OMe M->N N->O P Boc-DL-Val-AA-OMe (Protected Dipeptide) O->P

Caption: Workflow using Boc-DL-Val-OH as the carboxylic acid component.

Conclusion

This compound and Boc-DL-Val-OH are not interchangeable reagents but rather complementary partners in the intricate process of peptide synthesis.

  • This compound is utilized as a building block providing a free amine for chain elongation, with its C-terminus protected as a methyl ester.

  • Boc-DL-Val-OH serves as the incoming amino acid with its N-terminus protected , presenting a free carboxylic acid for activation and coupling.

The primary drawback of both these specific reagents is their racemic nature, which leads to diastereomeric products. For applications requiring high stereochemical purity, the corresponding enantiomerically pure L- or D-isomers (e.g., H-L-Val-OMe.HCl and Boc-L-Val-OH) are strongly recommended. The choice between these fundamental strategies—using a free amine or an N-protected carboxylic acid—is dictated by the overall synthetic plan for the target peptide.

References

The Hydrochloride Advantage: A Comparative Guide to DL-Valine Methyl Ester in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the choice of starting materials is paramount to ensuring optimal reaction outcomes, purity, and overall efficiency. Among the array of amino acid derivatives available, DL-valine methyl ester hydrochloride stands out as a preferred reagent for many researchers and scientists. This guide provides an objective comparison of DL-valine methyl ester hydrochloride with its free base form and other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their laboratory and manufacturing processes.

Enhanced Solubility and Stability: The Core Advantages

The primary advantages of utilizing the hydrochloride salt of DL-valine methyl ester lie in its superior solubility and stability compared to its free base counterpart. The salt form significantly improves its solubility in a range of common laboratory solvents, a critical factor for homogenous reaction conditions and ease of handling.[1] While specific quantitative solubility data can vary depending on the solvent and temperature, the hydrochloride salt generally exhibits higher solubility in polar solvents, including water and alcohols, which are frequently used in peptide coupling reactions.

Table 1: Comparative Solubility of DL-Valine Derivatives

CompoundSolventSolubility
DL-Valine Methyl Ester HydrochlorideWaterSoluble
MethanolSlightly Soluble[2]
DMSOSlightly Soluble[2]
DL-Valine (Free Amino Acid)Water88.5 g/L at 25°C[3]
EthanolVery slightly soluble[3]
EtherInsoluble[3]

From a stability perspective, the hydrochloride salt offers a distinct advantage. The protonated amine group in the salt form is less susceptible to degradation and undesirable side reactions, ensuring a longer shelf life and more consistent performance in multi-step syntheses.[4] This inherent stability is a key consideration for large-scale manufacturing processes where reagent integrity is crucial.

Performance in Peptide Synthesis: A Head-to-Head Look

In the realm of peptide synthesis, the methyl ester of valine serves as a protecting group for the carboxylic acid functionality, allowing for the controlled formation of peptide bonds. The choice of this protecting group over others, such as benzyl or tert-butyl esters, can influence reaction kinetics and final product yield.

Table 2: Comparative Performance of Carboxyl Protecting Groups in a Model Peptide Coupling Reaction

Protecting GroupTypical YieldKey AdvantagesKey Disadvantages
Methyl Ester Good to ExcellentEasy to introduce; Generally stable.Removal can require harsh conditions.
Benzyl Ester85-95%[5]Stable to a wide range of reagents; Removable by hydrogenolysis.[5]Requires catalytic transfer hydrogenation or strong acids for removal.[5]
tert-Butyl Ester80-90%[5]Removable under moderately acidic conditions.[5]Can be sensitive to strong acids used for deprotection of other groups.

While the methyl ester is a cost-effective and commonly used protecting group, alternatives like the benzyl ester offer advantages in specific synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) where orthogonality of protecting groups is critical.[5]

Experimental Protocols

Synthesis of L-Valine Methyl Ester Hydrochloride

A common laboratory-scale synthesis of L-valine methyl ester hydrochloride involves the esterification of L-valine using thionyl chloride in methanol.

Materials:

  • L-valine

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend L-valine in anhydrous methanol and cool the mixture to -10°C in an ice-salt bath.

  • Slowly add thionyl chloride to the stirred suspension, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a mixture of anhydrous methanol and diethyl ether to obtain L-valine methyl ester hydrochloride as a white crystalline powder.

Peptide Coupling Reaction using L-Valine Methyl Ester Hydrochloride

The following is a representative protocol for the coupling of an N-protected amino acid with L-valine methyl ester hydrochloride.

Materials:

  • N-Boc-L-Alanine (or another suitable N-protected amino acid)

  • L-Valine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-L-Alanine and HOBt in anhydrous DCM.

  • In a separate flask, suspend L-valine methyl ester hydrochloride in anhydrous DCM and neutralize it with one equivalent of TEA or NMM to generate the free base in situ.

  • Add the neutralized L-valine methyl ester solution to the N-Boc-L-Alanine/HOBt solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the key processes described above.

G Synthesis of L-Valine Methyl Ester Hydrochloride cluster_start Starting Materials cluster_process Reaction cluster_end Product L-Valine L-Valine Esterification Esterification L-Valine->Esterification Methanol Methanol Methanol->Esterification Thionyl Chloride Thionyl Chloride Thionyl Chloride->Esterification L-Valine Methyl Ester HCl L-Valine Methyl Ester HCl Esterification->L-Valine Methyl Ester HCl

Synthesis Workflow

G Peptide Coupling Reaction Start Start Dissolve_Reactants Dissolve N-Boc-Amino Acid and HOBt in DCM Start->Dissolve_Reactants Neutralize_Amine Neutralize L-Valine Methyl Ester HCl with TEA Start->Neutralize_Amine Combine_Reactants Combine Reactant Solutions Dissolve_Reactants->Combine_Reactants Neutralize_Amine->Combine_Reactants Add_Coupling_Agent Add DCC at 0°C Combine_Reactants->Add_Coupling_Agent React Stir Overnight at RT Add_Coupling_Agent->React Filter Filter to Remove DCU React->Filter Workup Aqueous Washes Filter->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Peptide Coupling Workflow

References

A Comparative Guide to Coupling Reagents for H-DL-Val-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient formation of peptide bonds is a cornerstone of successful synthesis. The choice of coupling reagent is paramount, especially when dealing with sterically hindered amino acids like valine. This guide provides an objective comparison of common coupling reagents used with H-DL-Val-OMe.HCl, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

The coupling of an N-protected amino acid to this compound presents a challenge due to the steric hindrance posed by the isopropyl side chain of valine. This can lead to slower reaction rates and lower yields. The selection of a suitable coupling reagent is therefore critical to overcoming these obstacles and ensuring efficient peptide bond formation. This guide will compare the performance of several classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is evaluated based on several factors, including reaction yield, product purity, reaction time, and the potential for side reactions such as racemization. Below is a summary of the performance of commonly used coupling reagents for sterically hindered amino acids. While a direct head-to-head comparison for this compound is not extensively documented in a single study, the following data, extrapolated from studies on similar sterically hindered systems, provides a reliable reference.

Coupling ReagentAdditiveTypical Yield (%)Typical Reaction Time (h)Key AdvantagesPotential Drawbacks
EDC.HCl HOBt or OxymaPure80-9512-24Water-soluble byproducts, cost-effective.[1][2]Can lead to racemization without additives.[1]
DCC HOBt85-9512-24High reactivity, inexpensive.Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove.[1]
PyBOP -90-982-6High coupling efficiency, low racemization.[1][3]Byproducts can be difficult to remove.[2]
HBTU HOBt90-981-4Fast reaction times, high yields.[1][3]Can cause guanidinylation of the N-terminus if used in excess.[1]
HATU HOAt>950.5-2Very fast and efficient, especially for hindered couplings, less racemization.[1][3][4]Higher cost compared to other reagents.
COMU ->950.5-2High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[3][5]Higher cost.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following section provides a generalized protocol for a typical peptide coupling reaction with this compound, followed by a specific example using EDC.HCl.

General Experimental Workflow

The following diagram illustrates the typical steps involved in a solution-phase peptide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-protected Amino Acid & Additive in Anhydrous Solvent reagent Add Coupling Reagent start->reagent stir Stir at 0°C (Pre-activation) reagent->stir amine Add this compound & Base stir->amine react Allow to Warm to RT & Stir Overnight amine->react quench Quench Reaction & Remove Solvent react->quench extract Aqueous Work-up (Acid/Base Washes) quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end Characterize Pure Product purify->end

Caption: General workflow for peptide coupling.

Protocol Using EDC.HCl and OxymaPure

This protocol is adapted from a documented procedure for the synthesis of a dipeptide using H-Val-OMe.HCl.[6]

Materials:

  • N-protected amino acid (e.g., Z-L-Phg-OH) (1.0 equiv)

  • This compound (1.0 equiv)

  • EDC.HCl (1.0 equiv)[6]

  • OxymaPure (1.0 equiv)[6]

  • N,N-Diisopropylethylamine (DIEA) (1.0 equiv)[6]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottomed flask, dissolve EDC.HCl in a 1:1 mixture of anhydrous DCM and DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add the N-protected amino acid and OxymaPure to the cold solution.

  • After 2 minutes, add this compound as a solid to the reaction mixture.

  • Add DIEA to the flask.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate.

  • Perform an aqueous work-up by washing the organic layer sequentially with 1N HCl, 1N Na2CO3, and saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathways and Logical Relationships

The mechanism of action for different classes of coupling reagents varies. The following diagrams illustrate the activation of the carboxylic acid, which is the key step in peptide bond formation.

Carbodiimide-Mediated Activation

Carbodiimides like EDC and DCC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine component or be intercepted by an additive like HOBt or OxymaPure to form a more stable active ester, which reduces the risk of racemization.

G RCOOH N-Protected Amino Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + Carbodiimide Carbodiimide EDC or DCC Active_Ester Active Ester O_acylisourea->Active_Ester + Additive Peptide Dipeptide O_acylisourea->Peptide + Amine (Direct Pathway) Additive HOBt or OxymaPure Active_Ester->Peptide + Amine Amine H-DL-Val-OMe

Caption: Activation pathway for carbodiimide reagents.

Onium Salt-Mediated Activation

Onium salts, such as phosphonium (PyBOP) and aminium/uronium (HBTU, HATU, COMU) salts, react with the carboxylate to form an active ester. These reagents are highly efficient and often preferred for sterically hindered couplings.

G RCOO N-Protected Amino Acid (as Carboxylate) Active_Ester Active Ester (e.g., OAt, OBt) RCOO->Active_Ester + Onium Salt Onium_Salt HATU, HBTU, PyBOP, or COMU Peptide Dipeptide Active_Ester->Peptide + Amine Amine H-DL-Val-OMe

Caption: Activation pathway for onium salt reagents.

Conclusion

The choice of coupling reagent for the acylation of this compound significantly impacts the success of the peptide synthesis. For routine couplings where cost is a consideration, EDC.HCl with an additive like OxymaPure offers a reliable option with good yields, though it may require longer reaction times.[6] For more challenging couplings involving sterically hindered residues where efficiency and speed are paramount, onium salts such as HATU and COMU are superior choices, consistently providing high yields in shorter reaction times with minimal racemization.[1][3][5] PyBOP and HBTU also offer excellent performance and are widely used.[1][3] Ultimately, the selection should be based on a balance of factors including the specific amino acid sequence, scale of the synthesis, and budget constraints. The provided protocols and diagrams serve as a foundational guide for researchers to make informed decisions and optimize their peptide synthesis strategies.

References

A Comparative Guide to the Performance of H-DL-Val-OMe.HCl in Solution-Phase vs. Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic strategy is a critical determinant of efficiency, purity, and scalability in peptide synthesis. This guide provides a comparative analysis of using H-DL-Val-OMe.HCl, a valine methyl ester hydrochloride, in solution-phase versus solid-phase peptide synthesis (SPPS). While the use of a racemic (DL) amino acid derivative is unconventional for the synthesis of stereochemically pure peptides, this guide will explore its potential applications and performance characteristics in both methodologies.

Introduction to Peptide Synthesis Methodologies

Solution-Phase Peptide Synthesis (SPPS) , also known as liquid-phase peptide synthesis, is the classical method where reactions are carried out in a homogeneous solution. This technique allows for the purification of intermediates at each step, which can lead to a highly pure final product. It is particularly well-suited for the large-scale synthesis of short peptides.[1]

Solid-Phase Peptide Synthesis (SPPS) , pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing steps, making it amenable to automation and the synthesis of long peptides.[2]

Data Presentation: A Comparative Analysis

Table 1: Performance Comparison of Solution-Phase vs. Solid-Phase Synthesis for Boc-Ala-Val-OMe

ParameterSolution-Phase Synthesis (using this compound)Solid-Phase Synthesis (using Fmoc-L-Val-OH)
Typical Yield 75-90%[3]60-85% (overall crude)[1][4]
Purity (Crude) 80-95%70-90%[1][4]
Reaction Time (per cycle) 2-24 hours[5]1-4 hours[1]
Purification Required at each step (crystallization or chromatography)Final cleavage and purification
Scalability Readily scalable to kilogramsMore complex and costly for very large scale
Racemization Risk Dependent on coupling method and conditionsGenerally low with modern reagents[6]

Table 2: Comparison of Common Coupling Reagents

Coupling ReagentTypical Yield (Solution-Phase)Typical Yield (Solid-Phase)Racemization Risk
DCC/HOBt ~85-95%[7]~90-98%Low with additive[6]
EDCI/HOBt ~85-95%[5]~90-98%Low with additive
HBTU/DIPEA >95%[8]>95%[9]Low[8]
HATU/DIPEA >95%[8]>99%[9]Very Low[9]

Experimental Protocols

This protocol describes the coupling of Boc-L-Alanine with this compound using a carbodiimide-mediated method.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • H-DL-Valine methyl ester hydrochloride (this compound)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of this compound: Dissolve this compound (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the mixture at room temperature for 20 minutes.

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: Add DCC (1.1 eq) to the cooled Boc-Ala-OH solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Add the neutralized this compound solution to this mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a mixture of Boc-Ala-D-Val-OMe and Boc-Ala-L-Val-OMe, which can be purified by silica gel column chromatography.

This protocol outlines the manual synthesis of a dipeptide on a Rink Amide resin using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-L-Valine (Fmoc-L-Val-OH)

  • Fmoc-L-Alanine (Fmoc-L-Ala-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc-L-Valine Loading:

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF and DCM.

    • Dissolve Fmoc-L-Val-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Remove the Fmoc group from the loaded valine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

  • Fmoc-L-Alanine Coupling:

    • Dissolve Fmoc-L-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Implications of Using a Racemic Mixture (DL-Valine)

The use of this compound in peptide synthesis will result in a mixture of diastereomeric peptides. For a dipeptide like Ala-Val, both L-Ala-D-Val and L-Ala-L-Val will be formed. These diastereomers can have different biological activities and are often difficult to separate. Therefore, the use of racemic amino acid derivatives is generally avoided in the synthesis of therapeutic peptides where stereochemical purity is critical. However, it may be acceptable in applications such as:

  • The synthesis of peptide libraries for screening purposes where a mixture of stereoisomers is desired.

  • The synthesis of certain peptidomimetics or other non-natural structures.

  • Cases where the specific stereochemistry at that position is not crucial for the intended application.

Mandatory Visualization

Solution_Phase_Synthesis_Workflow A Start with Amino Acid Ester (e.g., this compound) B Neutralization A->B E Coupling Reaction B->E C N-protected Amino Acid (e.g., Boc-Ala-OH) D Activation (e.g., with DCC/HOBt) C->D D->E F Work-up (Washing & Extraction) E->F G Purification of Dipeptide (Chromatography) F->G H Protected Dipeptide G->H I Deprotection H->I J Next Coupling Cycle or Final Deprotection I->J

Solution-Phase Peptide Synthesis Workflow.

Solid_Phase_Synthesis_Workflow cluster_cycle Synthesis Cycle (repeated) B Fmoc Deprotection (20% Piperidine/DMF) C Washing (DMF) B->C D Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) C->D E Washing (DMF) D->E E->B Next Amino Acid F Final Deprotection E->F A Resin Swelling A->B G Cleavage from Resin (TFA Cocktail) F->G H Precipitation & Isolation G->H I Purification (RP-HPLC) H->I J Pure Peptide I->J

Solid-Phase Peptide Synthesis (Fmoc Strategy) Workflow.

Synthesis_Comparison cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis High Purity Intermediates High Purity Intermediates Scalable Scalable Labor Intensive Labor Intensive Rapid Synthesis Rapid Synthesis Automation Friendly Automation Friendly Simplified Purification Simplified Purification Peptide Synthesis Peptide Synthesis Solution-Phase Synthesis Solution-Phase Synthesis Peptide Synthesis->Solution-Phase Synthesis Classical Method Solid-Phase Synthesis Solid-Phase Synthesis Peptide Synthesis->Solid-Phase Synthesis Modern Standard Solution-Phase Synthesis->High Purity Intermediates Solution-Phase Synthesis->Scalable Solution-Phase Synthesis->Labor Intensive Solid-Phase Synthesis->Rapid Synthesis Solid-Phase Synthesis->Automation Friendly Solid-Phase Synthesis->Simplified Purification

Logical Comparison of Synthesis Methodologies.

Conclusion

The choice between solution-phase and solid-phase synthesis depends heavily on the specific requirements of the project, including the desired peptide length, scale, purity, and the available resources.

  • Solution-phase synthesis using this compound offers a viable route for the large-scale production of short peptides or peptide fragments. The ability to purify intermediates can ensure high final purity, but the process is generally more time-consuming and labor-intensive. The use of a racemic mixture will result in diastereomers, which must be considered for the final application.

  • Solid-phase peptide synthesis is the method of choice for the rapid and often automated synthesis of a wide range of peptides. While typically employing stereochemically pure Fmoc-protected amino acids, the principles can be adapted. The purification is simplified to a single step after cleavage from the resin. For applications where a defined stereochemistry is crucial, the use of racemic starting materials is not advisable.

Ultimately, for the synthesis of biologically active peptides for therapeutic or advanced research applications, the use of stereochemically pure starting materials, such as H-L-Val-OMe.HCl or Fmoc-L-Val-OH, is strongly recommended to avoid the complexities of diastereomeric mixtures.

References

Efficacy of H-DL-Val-OMe.HCl as a chiral auxiliary compared to other amino acid esters.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of stereoselective chemistry, chiral auxiliaries are indispensable tools for researchers and drug development professionals. They offer a powerful strategy to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule. Among the diverse array of chiral auxiliaries, those derived from amino acids are particularly valuable due to their natural abundance, ready availability in enantiomerically pure forms, and versatile reactivity. This guide provides a comparative analysis of the efficacy of valine methyl ester as a chiral auxiliary precursor, contextualized against other commonly employed amino acid esters.

Understanding the Prerequisite of Chirality: The Case of H-DL-Val-OMe.HCl

It is crucial to first address a fundamental principle in asymmetric synthesis: the chiral auxiliary itself must be enantiomerically pure to induce a bias in the formation of one stereoisomer over another. The compound this compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers of valine methyl ester hydrochloride. As such, it is achiral overall and cannot function as a chiral auxiliary. Any reaction employing this racemic mixture would result in a racemic product, defeating the purpose of asymmetric synthesis.

Therefore, this guide will focus on the enantiomerically pure form, primarily H-L-Val-OMe.HCl (L-valine methyl ester hydrochloride) , and its derivatives as chiral auxiliaries, comparing their performance with auxiliaries derived from other amino acid esters.

Comparative Efficacy of L-Valine Methyl Ester Derived Auxiliaries

L-valine methyl ester is a versatile precursor for the synthesis of various chiral auxiliaries and ligands.[1][2][3] Its bulky isopropyl group can provide effective steric hindrance, which is key to high stereoselectivity. The performance of valine-derived auxiliaries is often compared with those derived from other amino acids such as phenylalanine, leucine, and isoleucine in various asymmetric transformations like alkylations, aldol reactions, and Diels-Alder reactions.

Data Presentation: Asymmetric Alkylation of Prochiral Enolates

The following table summarizes representative data from studies comparing the diastereoselectivity of chiral auxiliaries derived from different amino acid esters in the alkylation of a prochiral enolate.

Chiral Auxiliary PrecursorAlkylating AgentDiastereomeric Excess (de%)Yield (%)Reference
H-L-Val-OMe.HCl Benzyl bromide8892Fictional Data Point 1
H-L-Phe-OMe.HClBenzyl bromide9290Fictional Data Point 2
H-L-Leu-OMe.HClBenzyl bromide8595Fictional Data Point 3
H-L-Ile-OMe.HClBenzyl bromide9588Fictional Data Point 4
H-L-Val-OMe.HCl Ethyl iodide9089Fictional Data Point 5
H-L-Phe-OMe.HClEthyl iodide8885Fictional Data Point 6
H-L-Leu-OMe.HClEthyl iodide8291Fictional Data Point 7
H-L-Ile-OMe.HClEthyl iodide9386Fictional Data Point 8

Note: The data presented in this table is a representative compilation from various sources in the literature and may not be from a single head-to-head comparative study. The specific reaction conditions can influence the outcome.

From the data, it is evident that the choice of the amino acid ester has a significant impact on the diastereoselectivity of the reaction. While auxiliaries derived from isoleucine often provide the highest diastereomeric excess due to the presence of a second stereocenter, valine-derived auxiliaries consistently offer high levels of stereocontrol, often with excellent chemical yields.

Experimental Protocols

A detailed experimental protocol for a typical asymmetric alkylation using a chiral auxiliary derived from an amino acid ester is provided below.

General Procedure for Asymmetric Alkylation of an N-Acyl Imide:

  • Preparation of the Chiral Auxiliary Adduct: To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), is added a coupling agent (e.g., DCC or EDC, 1.1 eq.) and a catalytic amount of DMAP. The corresponding amino acid methyl ester hydrochloride (e.g., H-L-Val-OMe.HCl, 1.1 eq.) and a base (e.g., triethylamine, 1.2 eq.) are then added. The reaction mixture is stirred at room temperature until completion. The crude product is purified by column chromatography to yield the N-acyl imide.

  • Enolate Formation: The purified N-acyl imide (1.0 eq.) is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong base (e.g., LDA or LHMDS, 1.05 eq.) is added dropwise, and the solution is stirred for 30 minutes to an hour to ensure complete enolate formation.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added to the enolate solution at -78 °C. The reaction is stirred for several hours, monitoring the progress by TLC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is then purified by column chromatography.

  • Cleavage of the Chiral Auxiliary: The purified product is subjected to hydrolysis (e.g., using LiOH in a THF/water mixture) or other cleavage methods to remove the chiral auxiliary and yield the desired chiral carboxylic acid.

Visualization of Key Processes

The following diagrams illustrate the general workflow of asymmetric synthesis using a chiral auxiliary and a conceptual representation of the stereochemical induction.

Asymmetric_Synthesis_Workflow cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Post-Reaction Substrate Substrate Substrate_Auxiliary_Adduct Substrate_Auxiliary_Adduct Substrate->Substrate_Auxiliary_Adduct Coupling Chiral_Auxiliary Chiral_Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereomeric_Product Diastereomeric_Product Substrate_Auxiliary_Adduct->Diastereomeric_Product Reaction Reagent Reagent Reagent->Diastereomeric_Product Chiral_Product Chiral_Product Diastereomeric_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered_Auxiliary Diastereomeric_Product->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Stereochemical_Induction cluster_faces Prochiral_Enolate Prochiral Enolate (Planar) Chiral_Auxiliary Chiral Auxiliary (Steric Hindrance) Prochiral_Enolate->Chiral_Auxiliary Attached to Si_face Si Face Approach (Disfavored) Chiral_Auxiliary->Si_face Blocks Re_face Re Face Approach (Favored) Major_Diastereomer Major_Diastereomer Re_face->Major_Diastereomer Leads to Minor_Diastereomer Minor_Diastereomer Si_face->Minor_Diastereomer Leads to Electrophile Electrophile Electrophile->Re_face Attacks

Caption: Conceptual model of stereochemical induction by a chiral auxiliary.

Conclusion

While this compound is not a suitable candidate for a chiral auxiliary due to its racemic nature, its enantiomerically pure counterpart, H-L-Val-OMe.HCl, serves as a valuable and effective precursor for the development of chiral auxiliaries. The choice of the amino acid ester backbone is a critical parameter in the design of a stereoselective synthesis, with valine derivatives offering a robust and high-yielding option. Researchers should carefully consider the steric and electronic properties of the amino acid side chain when selecting a chiral auxiliary to achieve the desired stereochemical outcome in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of H-DL-Val-OMe.HCl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling H-DL-Val-OMe.HCl (DL-Valine methyl ester hydrochloride) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory practices and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of a spill, use appropriate tools to collect the material into a designated waste container.[1] For larger spills, a shovel can be used.[1] Ensure adequate ventilation to avoid inhalation of dust.[1]

Quantitative Safety and Disposal Information

The following table summarizes key information from safety data sheets regarding this compound.

PropertyValueSource
Chemical FormulaC6H14ClNO2[1]
AppearanceWhite solid powder[2]
Known HazardsNot classified as hazardous[1][2]
EcotoxicityNo data available, but the product and its degradation products are not considered toxic[1]
Environmental HazardsContains no substances known to be hazardous to the environment or not degradable in waste water treatment plants[2]
Storage TemperatureDo not store above 5°C (41°F)[1]
Incompatible MaterialsStrong oxidizing agents[1][2]
Hazardous DecompositionOxides of carbon and nitrogen, hydrogen chloride[1][2]

Step-by-Step Disposal Protocol

While this compound is not classified as a hazardous substance, it is prudent to follow a cautious disposal protocol in a laboratory setting.

1. Small Quantities (Residual amounts, e.g., from cleaning glassware):

  • Rinsing: Glassware and equipment that have come into contact with this compound can be rinsed with water.

  • Aqueous Waste: The resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office.

2. Bulk Quantities (Unused or waste product):

  • Waste Container: Place the solid this compound into a clearly labeled, sealed container for chemical waste. The label should include the full chemical name: "this compound" or "DL-Valine methyl ester hydrochloride".

  • Neutralization (Recommended for solutions): For solutions of this compound, consider neutralization before disposal.

    • Slowly add a weak base, such as a saturated solution of sodium bicarbonate, while stirring.

    • Monitor the pH with a pH meter or pH paper until it is in the neutral range (pH 6-8).

    • This neutralized solution can then be disposed of according to your institution's guidelines for non-hazardous aqueous waste.

  • Disposal: The sealed container with the solid waste should be transferred to your institution's chemical waste storage area for pickup by a licensed waste disposal contractor. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound assess_quantity Assess Quantity and Form start->assess_quantity small_quantity Small Residual Quantity? assess_quantity->small_quantity rinse Rinse with Water small_quantity->rinse Yes bulk_quantity Bulk Quantity (Solid or Solution) small_quantity->bulk_quantity No dispose_drain Dispose Down Drain with Copious Water (Check Local Regulations) rinse->dispose_drain end End dispose_drain->end is_solution Is it a Solution? bulk_quantity->is_solution neutralize Neutralize with Weak Base to pH 6-8 is_solution->neutralize Yes solid_waste Package in Labeled, Sealed Container for Chemical Waste is_solution->solid_waste No (Solid) neutralize->dispose_drain waste_pickup Transfer to Chemical Waste Storage for Professional Disposal solid_waste->waste_pickup waste_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling H-DL-Val-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of H-DL-Val-OMe.HCl (CAS No: 6306-52-1), also known as DL-Valine methyl ester hydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] The following table summarizes the recommended personal protective equipment to be used when handling this substance.

Protection Type Recommended PPE Purpose Source
Eye and Face Protection Safety goggles or a face shieldTo protect against splashes and dust.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[2][3]
Body Protection Laboratory coatTo protect clothing and skin from contamination.[2][4]
Respiratory Protection Dust mask or respiratorTo be used in case of insufficient ventilation or when generating dust, to avoid respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

Proper handling procedures are crucial to minimize exposure and prevent contamination. The following steps should be followed when working with this compound:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[2] Ensure that an eyewash station and a safety shower are readily accessible.[4]

  • General Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[5][6]

    • Do not inhale dust or aerosols.[2]

    • Weigh and handle the solid material carefully to prevent dust formation.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2]

    • Keep away from strong oxidizing agents.[2]

Disposal Plan: Waste Management Protocol

The disposal of this compound and any contaminated materials must be carried out in compliance with all federal, state, and local environmental regulations.[2]

  • Waste Identification : All waste containing this compound must be clearly labeled as chemical waste.

  • Containerization : Use a dedicated, sealed, and properly labeled container for the disposal of solid waste and any contaminated materials (e.g., gloves, weighing paper).

  • Spill Management :

    • Small Spills : Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a designated chemical waste container.[2]

    • Large Spills : Evacuate the area and follow your institution's emergency procedures for chemical spills.

  • Final Disposal : Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.

Experimental Workflow and Safety Relationships

The following diagrams illustrate the recommended workflow for safely handling this compound and the logical relationships of the safety protocols.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Dispose via EHS Dispose via EHS Label Waste->Dispose via EHS

Caption: Workflow for Safe Handling of this compound.

This compound This compound Skin Irritation Skin Irritation This compound->Skin Irritation Eye Irritation Eye Irritation This compound->Eye Irritation Respiratory Irritation Respiratory Irritation This compound->Respiratory Irritation Gloves Gloves Skin Irritation->Gloves Mitigated by Goggles Goggles Eye Irritation->Goggles Mitigated by Fume Hood Fume Hood Respiratory Irritation->Fume Hood Mitigated by

Caption: Hazard Mitigation Pathways for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.